BMS-262084
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQITSPGQORDA-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253174-92-4 | |
| Record name | BMS-262084 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-262084 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-262084
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-262084 is a potent, selective, and irreversible small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. Preclinical studies have demonstrated its efficacy as an antithrombotic agent with a potentially favorable safety profile, particularly concerning bleeding risk. This document provides a comprehensive overview of the mechanism of action, pharmacological properties, and preclinical evaluation of this compound. It includes detailed summaries of quantitative data, methodologies of key experiments, and visual representations of its place in the coagulation pathway and experimental workflows.
Core Mechanism of Action
This compound is a 4-carboxy-2-azetidinone-containing compound that functions as an irreversible inhibitor of Factor XIa.[1][2][3] Its primary mechanism involves covalently binding to the active site of the FXIa enzyme, thereby blocking its ability to activate Factor IX. This targeted inhibition effectively dampens the propagation of the intrinsic coagulation cascade, a crucial pathway for thrombus growth and stabilization, without significantly impacting the extrinsic (Tissue Factor) pathway, which is vital for hemostasis.[1][4][5] This selectivity for the intrinsic pathway is believed to contribute to its antithrombotic effects with a reduced propensity for bleeding compared to broader-spectrum anticoagulants.[1][4]
Pharmacological Profile: Quantitative Data
The preclinical pharmacological characteristics of this compound have been quantified through various in vitro and in vivo studies. The data below summarizes its potency, selectivity, and effects on coagulation parameters.
Table 1: In Vitro Potency and Selectivity
| Target Enzyme | Species | IC50 Value | Reference(s) |
| Factor XIa | Human | 2.8 nM | [1][4][6] |
| Tryptase | Human | 5.0 nM (0.005 µM) | [6] |
| Trypsin | Human | 50 nM (0.05 µM) | [6] |
| Urokinase | Human | 542 nM (0.542 µM) | [6] |
| Plasma Kallikrein | Human | 550 nM (0.55 µM) | [6] |
| Plasmin | Human | 1,700 nM (1.7 µM) | [6] |
| Thrombin (Factor IIa) | Human | 10,500 nM (10.5 µM) | [6] |
| Factor IXa | Human | 17,400 nM (17.4 µM) | [6] |
Table 2: In Vitro and Ex Vivo Effects on Coagulation Parameters
| Assay | Plasma Species | Parameter | Value | Reference(s) |
| aPTT | Human | EC2x | 0.14 µM | [6] |
| aPTT | Rat | EC2x | 2.2 µM | [6] |
| aPTT | Rabbit | EC2x* | 10.6 µM | [2][7] |
| Prothrombin Time (PT) | Rabbit | Effect | No Prolongation | [2] |
| Thrombin Time (TT) | Rabbit | Effect | No Prolongation | [2] |
*EC2x: Concentration required to double the baseline clotting time.
Table 3: In Vivo Antithrombotic Efficacy in Preclinical Models
| Animal Model | Species | Parameter | Dose | Effect | Reference(s) |
| Arteriovenous-Shunt Thrombosis (AVST) | Rabbit | ED50 | 0.4 mg/kg/h IV | 50% reduction in thrombus weight | [2][7] |
| Venous Thrombosis (VT) | Rabbit | ED50 | 0.7 mg/kg/h IV | 50% reduction in thrombus weight | [2][7] |
| Electrolytic Carotid Arterial Thrombosis (ECAT) | Rabbit | ED50** | 1.5 mg/kg/h IV | 50% increase in blood flow | [2][7] |
| FeCl3-Induced Carotid Artery Thrombosis | Rat | Thrombus Weight | 12 mg/kg + 12 mg/kg/h IV | 73% reduction | [6] |
**ED50: Dose that produces 50% of the maximal effect.
Table 4: In Vivo Hemostatic Effects
| Animal Model | Species | Dose | Bleeding Time (Fold-Increase vs. Control) | Reference(s) |
| Cuticle Bleeding Time | Rabbit | 3 mg/kg/h IV | 1.17 ± 0.04 | [2][7] |
| Cuticle Bleeding Time | Rabbit | 10 mg/kg/h IV | 1.52 ± 0.07* | [2][7] |
*Statistically significant (P < 0.05) but slight increase.
Signaling Pathway and Experimental Workflow Visualizations
Coagulation Cascade and this compound Site of Action
The following diagram illustrates the intrinsic pathway of the coagulation cascade and the specific point of inhibition by this compound.
Workflow for Preclinical In Vivo Thrombosis Model
This diagram outlines the typical workflow for evaluating an antithrombotic agent like this compound in a preclinical animal model of arterial thrombosis.
Detailed Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are protocols for key experiments cited in the evaluation of this compound.
In Vitro Assay: Activated Partial Thromboplastin Time (aPTT)
This assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin) to activate the contact-dependent factors. The time to clot formation is measured after the addition of calcium chloride.[4]
-
Procedure:
-
Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.
-
Reagent Preparation: Pre-warm aPTT reagent (containing activator and phospholipid) and 0.025 M calcium chloride (CaCl2) solution to 37°C.
-
Incubation: Pipette equal volumes (e.g., 50 µL) of PPP and the aPTT reagent into a coagulometer cuvette. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation.[8][9]
-
Clot Initiation and Measurement: Dispense an equal volume (e.g., 50 µL) of the pre-warmed CaCl2 solution into the cuvette to initiate the clotting cascade. Simultaneously, a timer is started. The time in seconds for a fibrin clot to form is recorded by the coagulometer's optical or mechanical detection system.[8][10]
-
Inhibitor Testing: To determine the EC2x, various concentrations of this compound are spiked into the plasma, and the aPTT is measured for each concentration. The concentration that doubles the baseline aPTT of the vehicle control is then calculated.
-
In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.
-
Principle: Topical application of ferric chloride to the adventitial surface of an artery induces oxidative stress and endothelial denudation, leading to the formation of an occlusive thrombus.[2][5]
-
Procedure (adapted for rat/mouse):
-
Anesthesia and Surgery: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain body temperature. Make a midline cervical incision to expose the common carotid artery, carefully separating it from the vagus nerve.[2][6]
-
Blood Flow Monitoring: Place a Doppler flow probe around the artery to record baseline blood flow.[1]
-
Drug Administration: Administer this compound or vehicle via intravenous infusion, typically starting before the injury.
-
Vascular Injury: Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 5-10%) directly onto the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[1][2]
-
Thrombus Formation: After removing the filter paper, rinse the area with saline. Continuously monitor blood flow until complete vessel occlusion (zero flow) occurs or for a predetermined experimental duration (e.g., 30-60 minutes). The time from FeCl₃ application to stable occlusion is recorded.[1]
-
Endpoint Analysis: At the end of the experiment, the injured arterial segment containing the thrombus can be excised, and the thrombus can be isolated and weighed.
-
In Vivo Model: Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)
This model creates a mixed platelet- and fibrin-rich thrombus through electrical injury.
-
Principle: A controlled electrical current applied to the external surface of an artery causes intimal damage, leading to thrombus formation.[3]
-
Procedure (adapted for rabbit):
-
Anesthesia and Surgery: Anesthetize the rabbit (e.g., with ketamine/xylazine). Isolate a segment of the common carotid artery.[3]
-
Instrumentation: Place an electromagnetic flow probe proximal to the injury site to monitor carotid blood flow (CBF).
-
Drug Administration: Infuse this compound or vehicle intravenously.
-
Electrical Injury: Apply a bipolar electrode to the external surface of the artery. Induce thrombosis by delivering a constant current (e.g., 4 mA) for a set duration (e.g., 3 minutes).[3]
-
Monitoring and Endpoint: Monitor CBF continuously for a period (e.g., 90 minutes) to assess the degree of occlusion. Afterward, the thrombus is carefully removed from the arterial segment and its wet weight is determined.[3]
-
In Vivo Model: Rabbit Cuticle Bleeding Time
This model assesses the impact of a compound on primary hemostasis.
-
Principle: A standardized incision is made in a vascularized area (the nail cuticle), and the time required for bleeding to cease is measured. This test is sensitive to platelet function and certain coagulation factor deficiencies.[11]
-
Procedure:
-
Anesthesia and Preparation: The rabbit is anesthetized or heavily sedated. The hair around the nail is clipped.
-
Drug Administration: this compound or vehicle is administered as per the study protocol.
-
Incision: A guillotine-type nail clipper is used to make a clean transection of the nail just into the quick, sufficient to produce a free flow of blood.[11]
-
Time Measurement: A stopwatch is started at the moment of incision. Blood is carefully blotted every 15-30 seconds with filter paper, ensuring the paper does not touch the wound itself, as this could disturb the forming clot.[11]
-
Endpoint: The time from incision until bleeding completely stops (no bloodstain on the filter paper) is recorded as the bleeding time. A pre-determined cutoff time is typically used.
-
Clinical Development Status
As of the latest available preclinical reports, there have been no studies published reporting the safety and efficacy of this compound in human clinical trials.[1][4] Its development status remains in the preclinical phase.
Conclusion
This compound is a well-characterized preclinical compound that acts as a selective, irreversible inhibitor of Factor XIa. In vitro data confirms its high potency and selectivity, while in vivo animal models of both arterial and venous thrombosis demonstrate its antithrombotic efficacy. A key feature highlighted in these studies is the separation of antithrombotic effects from a significant increase in bleeding time, supporting the hypothesis that targeting FXIa may offer a safer anticoagulation strategy. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers in the field of thrombosis and hemostasis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. cordynamics.com [cordynamics.com]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlas-medical.com [atlas-medical.com]
- 9. ecat.nl [ecat.nl]
- 10. linear.es [linear.es]
- 11. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
In-Depth Technical Guide: Selectivity Profile of BMS-262084 Against Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-262084 is a potent and selective small molecule inhibitor of factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. Its mechanism of action involves irreversible inhibition of FXIa, making it a subject of interest for the development of novel antithrombotic therapies with a potentially wider therapeutic window and reduced bleeding risk compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a panel of serine proteases, supported by detailed experimental methodologies and visual representations of relevant pathways and workflows.
Core Data: Protease Selectivity Profile
The inhibitory activity of this compound against human factor XIa and a range of other human serine proteases has been quantified to establish its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's potency against its primary target versus off-target proteases.
| Protease | IC50 (nM) | Fold Selectivity vs. Factor XIa |
| Factor XIa | 2.8 | 1 |
| Tryptase | 5.0 | 1.8 |
| Trypsin | 50 | 17.9 |
| Urokinase | 542 | 193.6 |
| Plasma Kallikrein | 550 | 196.4 |
| Plasmin | 1700 | 607.1 |
| Thrombin (Factor IIa) | 10500 | 3750 |
| Factor IXa | 17400 | 6214.3 |
Data compiled from publicly available sources.[1]
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of factor XIa.[1] This mechanism-based inhibition is a critical aspect of its pharmacological profile. The compound's primary target, Factor XIa, is a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.
References
Unveiling the Antithrombotic Potential of BMS-262084: A Preclinical In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antithrombotic effects of BMS-262084, a potent and selective irreversible inhibitor of Factor XIa (FXIa). The following sections detail the pharmacological profile of this compound, its efficacy in various animal models of thrombosis, and the associated bleeding risk, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams of its mechanism and experimental application.
Core Pharmacological Profile
This compound is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1][2][3] It demonstrates high selectivity for human FXIa with a half-maximal inhibitory concentration (IC50) of 2.8 nM.[4] The compound's inhibitory activity extends to human tryptase (IC50 = 5 nM), while showing significantly less potency against other coagulation-related proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[4] This selectivity underscores its targeted mechanism of action within the intrinsic coagulation cascade.
In vitro studies have consistently shown that this compound prolongs the activated partial thromboplastin time (aPTT) without affecting the prothrombin time (PT), thrombin time (TT), or HepTest.[1][5][6] This is a key characteristic of FXIa inhibitors, indicating a specific impact on the intrinsic pathway of coagulation with minimal disruption to the extrinsic and common pathways.
Quantitative Efficacy and Coagulation Parameters
The preclinical efficacy of this compound has been demonstrated across multiple species and thrombosis models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC50 (FXIa) | Human | 2.8 nM | [4] |
| IC50 (Tryptase) | Human | 5 nM | [4] |
| IC50 (Other Proteases) | Human | > 0.05 µM | [4] |
| aPTT Doubling Conc. (EC2x) | Human Plasma | 0.14 µM | [7] |
| aPTT Doubling Conc. (EC2x) | Rat Plasma | 2.2 µM | [7] |
| aPTT Doubling Conc. (EC2x) | Rabbit Plasma | 10.6 µM | [1][6] |
Table 2: In Vivo Antithrombotic Efficacy of this compound in Rabbit Models
| Thrombosis Model | Endpoint | ED50 (mg/kg/h, IV) | Reference |
| Arteriovenous-Shunt Thrombosis (AVST) | 50% reduction in thrombus weight | 0.4 | [1][6] |
| Venous Thrombosis (VT) | 50% reduction in thrombus weight | 0.7 | [1][6] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | 50% increase in blood flow | 1.5 | [1][6] |
Table 3: Antithrombotic Effects of this compound in Rat Models
| Thrombosis Model | Dose (mg/kg + mg/kg/h, IV) | Effect | Reference |
| FeCl3-Induced Carotid Artery Thrombosis | 12 + 12 | 73% reduction in thrombus weight | [4][7] |
| FeCl3-Induced Vena Cava Thrombosis | 12 + 12 | 97% reduction in thrombus weight | [7] |
| FeCl3-Induced Vena Cava Thrombosis | 0.2 + 0.2 | 38% reduction in thrombus weight | [7] |
| Tissue Factor-Induced Venous Thrombosis | Up to 24 + 24 | No effect | [7] |
Signaling Pathway and Mechanism of Action
This compound exerts its antithrombotic effect by targeting Factor XIa within the intrinsic pathway of the coagulation cascade. The diagram below illustrates this mechanism.
References
- 1. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
BMS-262084 Inhibition of Human Tryptase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human tryptase, a tetrameric serine protease, is the most abundant secretory granule protein of mast cells. Upon mast cell degranulation in response to allergic and inflammatory stimuli, tryptase is released and has been implicated in the pathogenesis of various inflammatory conditions, including asthma. BMS-262084 is a potent and selective inhibitor of human tryptase, showing therapeutic potential for inflammatory diseases. This document provides a comprehensive technical guide on the inhibition of human tryptase by this compound, detailing its inhibitory profile, the experimental protocols for its characterization, and the underlying signaling pathways.
Quantitative Inhibitory Profile of this compound
This compound is a potent inhibitor of human tryptase with a reported half-maximal inhibitory concentration (IC50) of 5 nM[1]. It also exhibits potent, irreversible inhibition of factor XIa with an IC50 of 2.8 nM[1]. The compound demonstrates significant selectivity for tryptase and factor XIa over other related serine proteases.
| Target Enzyme | IC50 | Fold Selectivity vs. Tryptase |
| Human Tryptase | 5 nM[1] | - |
| Human Factor XIa | 2.8 nM[1] | 1.8 |
| Trypsin | 5 µM[1] | 1000 |
| Urokinase | 542 µM[1] | 108400 |
| Plasma Kallikrein | 550 µM[1] | 110000 |
| Plasmin | 1.7 µM[1] | 340 |
| Thrombin (Factor IIa) | 10.5 µM[1] | 2100 |
| Factor IXa | 17.4 µM[1] | 3480 |
Mechanism of Action
This compound acts as an irreversible inhibitor of human tryptase[1]. This mechanism suggests that the compound likely forms a stable, covalent bond with a key residue in the active site of the tryptase enzyme, rendering it permanently inactive.
Experimental Protocols
In Vitro Tryptase Inhibition Assay (Fluorometric)
This protocol describes a representative method for determining the inhibitory activity of this compound against recombinant human β-tryptase.
Materials:
-
Recombinant human βII tryptase
-
This compound
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 100 µM EDTA, pH 7.4
-
Fluorogenic Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-QAR-AMC)
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: 367 nm, Emission: 468 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate varying concentrations of this compound with a fixed concentration of human βII tryptase (e.g., 10 pM - 1 nM) in the assay buffer. The incubation is typically carried out at room temperature for a defined period (e.g., 3 hours) to allow for the inhibitor to bind to the enzyme[2].
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate, Boc-QAR-AMC, to each well. A final substrate concentration of 200 µM (approximately 2 x Km) is commonly used[2].
-
Kinetic Measurement: Immediately measure the release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), kinetically over a period of 15 minutes, with readings taken every 30 seconds[2].
-
Data Analysis: Determine the initial velocity (Vmax) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
Tryptase-Mediated PAR2 Signaling Pathway
Human tryptase can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, on the surface of various cells, including epithelial cells, endothelial cells, and neurons[3][4][5]. This activation triggers downstream signaling cascades that contribute to inflammation and other pathological responses. Inhibition of tryptase by this compound would block these downstream events.
References
- 1. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of BMS-262084 in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-262084 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a critical enzyme in the intrinsic pathway of the coagulation cascade. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and its role as a potential antithrombotic agent. The information is compiled from various preclinical studies to support researchers and professionals in the field of drug development.
Introduction to this compound
This compound is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1][2][3] Its high potency and selectivity for FXIa over other coagulation proteases make it a significant subject of research for novel anticoagulant therapies.[1][4] The inhibition of FXIa is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[5][6][7]
Mechanism of Action
This compound targets and irreversibly inhibits Factor XIa, a key serine protease in the amplification phase of the coagulation cascade.[3][4][6] By inhibiting FXIa, this compound effectively blocks the propagation of the intrinsic pathway, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[6][7] This targeted action on an upstream component of the coagulation cascade is hypothesized to provide antithrombotic efficacy with a more favorable safety profile.[5][6]
Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound specifically intervenes in the intrinsic pathway.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor XIa.
Quantitative Preclinical Data
The preclinical efficacy and selectivity of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Species | IC50 | Selectivity Fold (vs. FXIa) | Reference |
| Factor XIa | Human | 2.8 nM | - | [4] |
| Tryptase | Human | 5 nM | ~1.8 | [4] |
| Trypsin | Human | 50 nM | ~18 | [4] |
| Urokinase | Human | 542 nM | ~194 | [4] |
| Plasma Kallikrein | Human | 550 nM | ~196 | [4] |
| Plasmin | Human | 1.7 µM | ~607 | [4] |
| Thrombin (Factor IIa) | Human | 10.5 µM | ~3750 | [4] |
| Factor IXa | Human | 17.4 µM | ~6214 | [4] |
Table 2: In Vitro Effects of this compound on Coagulation Parameters
| Assay | Plasma Source | EC2x (Concentration to double) | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Human | 0.14 µM | [4] |
| Activated Partial Thromboplastin Time (aPTT) | Rat | 2.2 µM | [4] |
| Activated Partial Thromboplastin Time (aPTT) | Rabbit | 10.6 µM | [1] |
| Prothrombin Time (PT) | Rabbit | No prolongation | [1] |
| Thrombin Time (TT) | Rabbit | No prolongation | [1] |
Table 3: In Vivo Antithrombotic Efficacy of this compound in Animal Models
| Animal Model | Thrombosis Model | Endpoint | ED50 | Reference |
| Rabbit | Arteriovenous-Shunt Thrombosis (AVST) | Thrombus weight reduction | 0.4 mg/kg/h IV | [1] |
| Rabbit | Venous Thrombosis (VT) | Thrombus weight reduction | 0.7 mg/kg/h IV | [1] |
| Rabbit | Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | Increased blood flow | 1.5 mg/kg/h IV | [1] |
| Rat | Carotid Artery Thrombosis | Thrombus weight reduction | 73% reduction at 12 mg/kg + 12 mg/kg/h IV | [4] |
Table 4: In Vivo Effects of this compound on Bleeding Time
| Animal Model | Dose | Bleeding Time (Fold Increase vs. Control) | Reference |
| Rabbit | 3 mg/kg/h IV | 1.17 ± 0.04 | [1] |
| Rabbit | 10 mg/kg/h IV | 1.52 ± 0.07 | [1] |
| P < 0.05 vs. control |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies used in key preclinical studies of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound against FXIa and other serine proteases.
General Protocol:
-
Purified human serine proteases (Factor XIa, tryptase, trypsin, etc.) are used.
-
A chromogenic or fluorogenic substrate specific to each enzyme is prepared in a suitable buffer.
-
This compound is serially diluted to a range of concentrations.
-
The enzyme, substrate, and inhibitor are incubated together in microtiter plates.
-
The rate of substrate cleavage is measured spectrophotometrically or fluorometrically over time.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vitro Plasma Coagulation Assays (aPTT, PT, TT)
Objective: To assess the effect of this compound on the intrinsic (aPTT), extrinsic (PT), and common (TT) pathways of coagulation in plasma.
General Protocol:
-
Citrated plasma from humans, rats, or rabbits is used.
-
This compound is spiked into the plasma at various concentrations.
-
For aPTT: Plasma is incubated with a contact activator (e.g., silica) and phospholipids. Coagulation is initiated by the addition of calcium chloride.
-
For PT: Coagulation is initiated by the addition of a reagent containing tissue factor and calcium chloride.
-
For TT: Coagulation is initiated by the addition of a known amount of thrombin.
-
The time to clot formation is measured using an automated coagulometer.
-
The concentration of this compound required to double the clotting time (EC2x) is calculated.
In Vivo Thrombosis Models
Objective: To evaluate the antithrombotic efficacy of this compound in preventing thrombus formation in live animal models.
Workflow for Arteriovenous-Shunt Thrombosis (AVST) Model in Rabbits:
Caption: Experimental workflow for the rabbit arteriovenous-shunt thrombosis model.
Workflow for FeCl3-Induced Carotid Artery Thrombosis Model in Rats:
Caption: Experimental workflow for the rat FeCl3-induced carotid artery thrombosis model.
In Vivo Bleeding Time Assessment
Objective: To determine the effect of this compound on hemostasis by measuring bleeding time.
General Protocol (Cuticle Bleeding Time in Rabbits):
-
Rabbits are administered this compound or vehicle via intravenous infusion.
-
A standardized incision is made in the cuticle of a toenail.
-
The incision site is blotted with filter paper at regular intervals until bleeding ceases.
-
The time from incision to the cessation of bleeding is recorded as the bleeding time.
-
Results are often expressed as a fold-increase compared to the control group.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of Factor XIa. Preclinical data demonstrate its ability to effectively prevent thrombosis in various animal models with a minimal impact on bleeding time, particularly at therapeutic doses. These findings support the continued investigation of FXIa inhibitors as a promising new class of antithrombotic agents with an improved safety profile. This technical guide provides a comprehensive summary of the available data and methodologies to aid in the future research and development of such compounds. It is important to note that as of the latest available information, there have been no studies reporting the safety and efficacy of this compound in humans.[8][9]
References
- 1. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor XI, a potential target for anticoagulation therapy for venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of BMS-262084: A Potent Inhibitor of Factor XIa and Tryptase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-262084 is a potent, selective, and irreversible small molecule inhibitor of factor XIa and human tryptase, demonstrating significant potential in thrombosis and inflammatory conditions.[1] This technical guide provides an in-depth overview of the discovery, stereoselective synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its inhibitory activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and the process of its evaluation.
Introduction
The coagulation cascade is a complex series of enzymatic reactions essential for hemostasis. Factor XIa (FXIa) plays a crucial role in the intrinsic pathway of this cascade, amplifying the generation of thrombin and subsequent fibrin clot formation.[2] Dysregulation of this pathway can lead to thrombotic disorders. Similarly, human tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses.[1] The dual inhibition of both FXIa and tryptase presents a promising therapeutic strategy for a range of diseases.
This compound, a 4-carboxy-2-azetidinone-containing compound, emerged as a sub-nanomolar inhibitor of both human factor XIa and tryptase.[1] Its potent inhibitory activity and selectivity profile have made it a subject of significant interest in drug discovery and development. This document serves as a comprehensive resource for researchers, outlining the critical aspects of its discovery and synthesis.
Discovery and Biological Activity
This compound was identified as a potent inhibitor of both human factor XIa and tryptase. Its irreversible inhibitory action and high selectivity make it a valuable tool for studying the roles of these enzymes in physiological and pathological processes.[1][2]
In Vitro Inhibitory Activity
The inhibitory potency of this compound against human factor XIa and a panel of other serine proteases has been quantified, demonstrating its high selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| Human Factor XIa | 2.8 |
| Human Tryptase | 5 |
| Trypsin | 50 |
| Urokinase | 542 |
| Plasma Kallikrein | 550 |
| Plasmin | 1700 |
| Thrombin (Factor IIa) | 10500 |
| Factor IXa | 17400 |
Table 1: In vitro inhibitory activity of this compound against various serine proteases.[1]
Anticoagulant and Antithrombotic Effects
This compound demonstrated significant anticoagulant effects by prolonging the activated partial thromboplastin time (aPTT) in both human and rat plasma.[1] In vivo studies in rats using a ferric chloride (FeCl3)-induced carotid artery thrombosis model showed that intravenous administration of this compound effectively reduces thrombus weight and improves vessel patency.[1][2]
| Species | Assay | Endpoint | Value |
| Human Plasma | aPTT | Concentration to double aPTT | 0.14 µM |
| Rat Plasma | aPTT | Concentration to double aPTT | 2.2 µM |
| Rat | FeCl3-induced carotid artery thrombosis | Dose-dependent reduction in thrombus weight | 73% reduction at 12 mg/kg + 12 mg/kg/h |
Table 2: In vitro and in vivo antithrombotic activity of this compound.[1]
Stereoselective Synthesis of this compound
A highly stereoselective synthesis of this compound was developed, proceeding in 10 steps from D-ornithine with an overall yield of 30%.[3] A key feature of this synthesis is a highly diastereoselective demethoxycarbonylation step to form the trans-azetidinone core.
Synthetic Scheme Overview
The synthesis begins with the protection of D-ornithine, followed by a series of transformations to construct the azetidinone ring and introduce the necessary side chains. The detailed experimental protocol for each step is outlined below.
Caption: High-level overview of the stereoselective synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a summarized representation of the key steps in the synthesis of this compound, based on the published literature.
Step 1: Protection of D-Ornithine
-
D-ornithine is appropriately protected to allow for selective reactions at the different functional groups. Standard protecting group strategies for amino acids are employed.
Step 2: Coupling with a Malonate Derivative
-
The protected ornithine derivative is coupled with a suitably protected aminomalonate to form a diester intermediate.
Step 3: Diastereoselective Demethoxycarbonylation
-
This crucial step involves the highly diastereoselective removal of a methoxycarbonyl group from the diester intermediate to establish the trans-stereochemistry of the azetidinone ring. This transformation is a key innovation in the synthesis.
Step 4: Side-chain Elaboration
-
The piperazine-containing side chain is introduced onto the azetidinone core through a series of chemical modifications.
Step 5: Final Deprotection
-
The protecting groups are removed under appropriate conditions to yield the final product, this compound.
Step 6: Purification and Characterization
-
The final compound is purified using techniques such as chromatography. Its structure and purity are confirmed by analytical methods including NMR, mass spectrometry, and elemental analysis.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by irreversibly inhibiting Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By blocking FXIa, this compound prevents the downstream activation of Factor IX, thereby reducing the amplification of the coagulation cascade and subsequent thrombin generation.
Caption: Inhibition of the intrinsic coagulation pathway by this compound.
Experimental Workflows
The evaluation of this compound involves a multi-step process, from initial synthesis to in vitro and in vivo testing. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Detailed Experimental Protocols for Biological Assays
Factor XIa Inhibition Assay
Objective: To determine the IC50 value of this compound against human Factor XIa.
Materials:
-
Human Factor XIa
-
Chromogenic substrate for Factor XIa
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of human Factor XIa to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Tryptase Inhibition Assay
Objective: To determine the IC50 value of this compound against human tryptase.
Materials:
-
Human lung tryptase
-
Tryptase substrate (e.g., a chromogenic or fluorogenic peptide)
-
Assay buffer
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow a similar procedure as the Factor XIa inhibition assay, using human tryptase and its specific substrate.
-
The reaction progress is monitored by measuring the absorbance or fluorescence signal generated from the cleavage of the substrate.
-
The IC50 value is calculated from the dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the anticoagulant effect of this compound in plasma.
Materials:
-
Human or rat citrated plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution
-
Coagulometer
Procedure:
-
Pre-warm the plasma and reagents to 37°C.
-
Add different concentrations of this compound to plasma samples and incubate.
-
Add the aPTT reagent to the plasma sample and incubate for a specific time to activate the intrinsic pathway.
-
Initiate coagulation by adding CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
Determine the concentration of this compound required to double the baseline aPTT.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
Objective: To assess the in vivo antithrombotic efficacy of this compound.
Materials:
-
Anesthetized rats
-
Ferric chloride (FeCl3) solution
-
Surgical instruments
-
Flow probe and monitoring system
-
This compound formulation for intravenous administration
Procedure:
-
Anesthetize the rat and surgically expose the carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle intravenously.
-
Induce thrombosis by applying a filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period.
-
Monitor blood flow continuously until vessel occlusion occurs or for a predetermined observation period.
-
At the end of the experiment, isolate the thrombosed arterial segment and measure the thrombus weight.
-
Compare the time to occlusion and thrombus weight between the this compound-treated and vehicle-treated groups.
Conclusion
This compound stands out as a potent and selective dual inhibitor of factor XIa and tryptase. The development of a highly stereoselective synthesis has enabled its thorough biological evaluation. The data presented in this guide highlight its significant potential as a therapeutic agent for thrombotic and inflammatory diseases. The detailed protocols and workflows provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry and pharmacology.
References
An In-Depth Technical Guide to the Preclinical Pharmacology of BMS-262084
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-262084 is a potent and selective small molecule that acts as an irreversible inhibitor of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4][5][6] By targeting FXIa, this compound represents a promising antithrombotic agent with the potential for a wider therapeutic window and a reduced risk of bleeding compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the irreversible inhibition of FXIa, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1][3][5]
In Vitro Activity
This compound demonstrates potent and selective inhibition of human FXIa. It also exhibits inhibitory activity against human tryptase.[3] The in vitro activity of this compound is summarized in the table below.
| Parameter | Species | Value | Reference |
| IC50 vs. Factor XIa | Human | 2.8 nM | [3][5] |
| IC50 vs. Human Tryptase | Human | 5 nM | [3] |
| Selectivity vs. Other Proteases | Human | >70-fold selective over tryptase, trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa. | [3] |
| aPTT Doubling Concentration | Human Plasma | 0.14 µM | [3] |
| aPTT Doubling Concentration | Rat Plasma | 2.2 µM | [3] |
| EC2x for aPTT | Rabbit Plasma | 10.6 µM | [4][7] |
In Vivo Efficacy in Preclinical Models
The antithrombotic efficacy of this compound has been evaluated in various rodent and rabbit models of arterial and venous thrombosis. Intravenous administration of this compound has been shown to dose-dependently reduce thrombus formation and improve blood flow.[1][2][4][5]
In rats, this compound has demonstrated efficacy in the ferric chloride (FeCl3)-induced model of carotid artery and vena cava thrombosis.[2][3][5]
| Animal Model | Dosing Regimen (Intravenous) | Key Findings | Reference |
| FeCl3-Induced Carotid Artery Thrombosis | 2-12 mg/kg bolus + 2-12 mg/kg/h infusion | Reduced carotid artery thrombus weight by 73% at the highest dose. Improved vessel patency and integrated blood flow. | [3] |
| FeCl3-Induced Vena Cava Thrombosis | Not specified | Significantly decreased thrombus weight. | [2][5] |
In rabbits, the efficacy of this compound has been assessed in arteriovenous-shunt thrombosis (AVST), venous thrombosis (VT), and electrolytic-mediated carotid arterial thrombosis (ECAT) models.[4][7]
| Animal Model | ED50 (Intravenous Infusion) | Key Findings | Reference |
| Arteriovenous-Shunt Thrombosis (AVST) | 0.4 mg/kg/h | Dose-dependent reduction in thrombus weight. | [4][7] |
| Venous Thrombosis (VT) | 0.7 mg/kg/h | Dose-dependent reduction in thrombus weight. | [4][7] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | 1.5 mg/kg/h | Dose-dependent increase in blood flow. | [4][7] |
Safety Pharmacology
Preclinical studies have indicated a low bleeding propensity for this compound at therapeutic doses. In rat models, it did not significantly increase bleeding time.[2][5] In rabbits, only a slight increase in cuticle bleeding time was observed at high doses.[2][4][5] Furthermore, this compound did not affect platelet aggregation induced by ADP or collagen.[2][5]
Pharmacokinetics
As of the latest available information, detailed pharmacokinetic parameters for this compound, such as its half-life, clearance, and volume of distribution in preclinical species, have not been extensively published in the public domain. Preclinical studies have utilized intravenous administration, suggesting a focus on parenteral delivery in early development.[1][2][3][4][5][7] For context, other small molecule FXIa inhibitors in development have shown varying pharmacokinetic profiles, with some exhibiting half-lives that support once or twice-daily dosing in humans.[5][6][8] However, direct extrapolation to this compound is not possible.
Experimental Protocols
In Vitro Assays
The aPTT assay is a functional coagulation assay used to assess the intrinsic and common pathways of coagulation.[9][10]
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute. The addition of calcium chloride initiates the coagulation cascade, and the time to clot formation is measured.[9][11]
General Procedure:
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.[12]
-
Pre-warm the plasma sample and aPTT reagent to 37°C.[12]
-
In a cuvette, mix equal volumes of plasma and aPTT reagent.[12]
-
Incubate the mixture for a specified time (e.g., 3 minutes) at 37°C.[12]
-
Add a pre-warmed calcium chloride solution to initiate clotting and simultaneously start a timer.[12]
-
Record the time in seconds for a fibrin clot to form.[12]
In Vivo Thrombosis Models
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.[13][14][15][16]
Procedure Outline:
-
Anesthetize the rat (e.g., with sodium pentobarbital or isoflurane).[16]
-
Place a filter paper saturated with a ferric chloride solution (e.g., 7.5% - 50%) onto the adventitial surface of the artery for a defined period (e.g., 3-10 minutes) to induce endothelial injury and subsequent thrombosis.[2][13][15]
-
Monitor carotid artery blood flow using a Doppler flow probe to determine the time to occlusion.[14]
-
At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight determined.[3]
The ECAT model provides a reproducible method for inducing arterial thrombosis.[1][17][18]
Procedure Outline:
-
Anesthetize the rabbit (e.g., with ketamine and xylazine).[1]
-
Surgically expose the carotid artery.
-
Induce thrombosis by applying a low electrical current (e.g., 4 mA for 3 minutes) to the arterial wall via an external bipolar electrode.[1]
-
Continuously monitor carotid blood flow to assess the antithrombotic effect of the test compound.[17]
-
The thrombus can be harvested at the end of the study for weight measurement.[17]
This model is used to assess thrombosis on a foreign surface, mimicking conditions such as those in extracorporeal circuits.[4][7][19]
Procedure Outline:
-
Anesthetize the rabbit.
-
Create an extracorporeal shunt by connecting the carotid artery and the jugular vein with a piece of tubing containing a thrombogenic surface (e.g., a silk thread or stents).[19][20]
-
Allow blood to circulate through the shunt for a defined period.
-
At the end of the experiment, remove the shunt and quantify the thrombus weight.
Visualizations
Signaling Pathway of the Intrinsic Coagulation Cascade and Inhibition by this compound
Caption: Intrinsic coagulation pathway and the site of action of this compound.
Experimental Workflow for In Vivo Thrombosis Models
Caption: Generalized experimental workflow for preclinical thrombosis models.
Conclusion
This compound is a potent and selective irreversible inhibitor of Factor XIa with demonstrated antithrombotic efficacy in a range of preclinical models. Its mechanism of action, targeting the intrinsic coagulation pathway, holds the promise of effective thrombosis prevention with a potentially lower risk of bleeding complications compared to currently available anticoagulants. While the preclinical pharmacodynamic profile of this compound is well-characterized, further studies are needed to fully elucidate its pharmacokinetic properties and to establish its safety and efficacy in clinical settings. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the advancement of novel antithrombotic therapies.
References
- 1. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surgery.pitt.edu [surgery.pitt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ONO‐7684 a novel oral FXIa inhibitor: Safety, tolerability, pharmacokinetics and pharmacodynamics in a first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 10. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. linear.es [linear.es]
- 13. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 14. cordynamics.com [cordynamics.com]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nonpeptide factor Xa inhibitors II. Antithrombotic evaluation in a rabbit model of electrically induced carotid artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
BMS-262084: A Technical Guide to its Therapeutic Potential in Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events, including heart attack and stroke. The quest for safer and more effective antithrombotic agents is a critical area of pharmaceutical research. BMS-262084, a potent and selective irreversible inhibitor of Factor XIa (FXIa), has emerged as a promising candidate in preclinical studies. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols for the pivotal assays and models used in its evaluation. The information presented herein is intended to support further research and development efforts in the field of antithrombotic therapy.
Introduction: The Role of Factor XIa in Thrombosis
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway, initiated by tissue factor, is crucial for hemostasis, the intrinsic pathway, where Factor XIa plays a key role, is now understood to be more significantly involved in the amplification and propagation of thrombosis.[1] This distinction has made FXIa an attractive target for the development of novel anticoagulants with the potential for a wider therapeutic window, offering antithrombotic efficacy with a reduced risk of bleeding complications.[1]
This compound is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[2][3] Its mechanism of action and preclinical data suggest it may offer a promising new approach to the prevention and treatment of thrombotic diseases.
Mechanism of Action and In Vitro Profile
This compound exerts its anticoagulant effect by selectively and irreversibly inhibiting the enzymatic activity of Factor XIa. This inhibition disrupts the intrinsic pathway of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Inhibition of Factor XIa and Other Proteases
| Target Enzyme | Species | IC50 (nM) | Reference |
| Factor XIa | Human | 2.8 | [3][4] |
| Tryptase | Human | 5 | [4] |
| Trypsin | Human | 50 | [4] |
| Urokinase | Human | 542 | [4] |
| Plasma Kallikrein | Human | 550 | [4] |
| Plasmin | Human | 1700 | [4] |
| Thrombin (Factor IIa) | Human | 10500 | [4] |
| Factor IXa | Human | 17400 | [4] |
Table 2: Effect on Plasma Clotting Times
| Assay | Plasma Source | EC2x (Concentration to double clotting time) (µM) | Reference |
| aPTT | Human | 0.14 | [4] |
| aPTT | Rat | 2.2 | [4] |
| aPTT | Rabbit | 10.6 | [2] |
| Prothrombin Time (PT) | Human, Rat, Rabbit | Not affected at up to 100 µM | [2][4] |
| Thrombin Time (TT) | Rabbit | Not affected | [2] |
Preclinical In Vivo Efficacy in Thrombosis Models
The antithrombotic potential of this compound has been evaluated in several well-established animal models of arterial and venous thrombosis.
Quantitative In Vivo Data
The tables below present the quantitative results from in vivo studies in rats and rabbits.
Table 3: Efficacy of this compound in a Rat Model of Arterial Thrombosis
| Model | Dosing Regimen (IV) | Endpoint | Result | Reference |
| FeCl3-induced Carotid Artery Thrombosis | 2-12 mg/kg + 2-12 mg/kg/h | Thrombus Weight | 73% reduction at 12 mg/kg + 12 mg/kg/h | [4] |
| Vessel Patency | Improved | [4] | ||
| Integrated Flow | Improved | [4] |
Table 4: Efficacy of this compound in Rabbit Models of Thrombosis
| Model | Dosing Regimen (IV Infusion) | ED50 | Reference |
| Arteriovenous-Shunt Thrombosis (AVST) | mg/kg/h | 0.4 | [2] |
| Venous Thrombosis (VT) | mg/kg/h | 0.7 | [2] |
| Electrolytic-mediated Carotid Arterial Thrombosis (ECAT) | mg/kg/h | 1.5 | [2] |
Table 5: Effect of this compound on Bleeding Time in Rabbits
| Dosing Regimen (IV Infusion) | Bleeding Time (fold-increase vs. control) | P-value | Reference |
| 3 mg/kg/h | 1.17 ± 0.04 | > 0.05 | [2] |
| 10 mg/kg/h | 1.52 ± 0.07 | < 0.05 | [2] |
Signaling Pathways and Experimental Workflows
Visual representations of the coagulation cascade and experimental procedures are provided below to facilitate understanding.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo experiments cited in this document.
In Vitro Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa.
Materials:
-
Human Factor XIa
-
Chromogenic substrate for FXIa
-
This compound
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human Factor XIa to each well.
-
Add the different concentrations of this compound to the wells containing Factor XIa and incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation in plasma.
Materials:
-
Citrated plasma (human, rat, or rabbit)
-
aPTT reagent (containing a contact activator like ellagic acid and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound
-
Coagulometer
Protocol:
-
Prepare dilutions of this compound in saline or an appropriate vehicle.
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of plasma with the desired concentration of this compound.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[5][6]
-
Initiate the clotting reaction by adding a defined volume of pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the aPTT.
-
Determine the concentration of this compound required to double the baseline aPTT (EC2x).
In Vivo Models
Objective: To evaluate the antithrombotic efficacy of this compound in a model of arterial thrombosis.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Filter paper
-
Surgical instruments
-
Doppler flow probe
-
This compound for intravenous administration
Protocol:
-
Anesthetize the rat and surgically expose the left common carotid artery.[7]
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion.
-
Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-15 minutes) to induce endothelial injury and subsequent thrombus formation.[7][8][9]
-
Remove the filter paper and continuously monitor carotid artery blood flow for a set duration (e.g., 60-90 minutes).
-
At the end of the experiment, excise the injured arterial segment and weigh the thrombus.
-
Endpoints include time to occlusion, restoration of blood flow, and thrombus weight.
Objective: To assess the efficacy of this compound in a model of venous-like thrombosis.
Materials:
-
New Zealand White rabbits
-
Anesthetic
-
Silastic tubing to create the shunt
-
Surgical instruments
-
This compound for intravenous administration
Protocol:
-
Anesthetize the rabbit and surgically expose the carotid artery and jugular vein.
-
Create an extracorporeal arteriovenous shunt by cannulating the carotid artery and jugular vein with Silastic tubing. A thrombogenic surface (e.g., a silk thread) is often placed within the tubing.
-
Administer this compound or vehicle as an intravenous infusion.
-
Allow blood to flow through the shunt for a predetermined period (e.g., 40 minutes).
-
After the designated time, clamp the shunt, remove it, and weigh the thrombus formed on the thrombogenic surface.
Objective: To evaluate the antithrombotic effect of this compound in a model of electrically induced arterial thrombosis.
Materials:
-
New Zealand White rabbits
-
Anesthetic
-
Needle electrode
-
Direct current source
-
Doppler flow probe
-
Surgical instruments
-
This compound for intravenous administration
Protocol:
-
Anesthetize the rabbit and surgically expose the carotid artery.[10]
-
Place a Doppler flow probe proximal to the site of injury to monitor blood flow.
-
Administer this compound or vehicle as an intravenous infusion.
-
Induce thrombosis by inserting a needle electrode into the arterial lumen and applying a constant anodal current (e.g., 250 µA - 4 mA) for a specific duration (e.g., 3 minutes).[10][11]
-
Monitor carotid blood flow continuously for a set period (e.g., 90 minutes).
-
At the end of the observation period, excise the thrombosed arterial segment and determine the thrombus weight.
-
Efficacy is assessed by the reduction in thrombus weight and the maintenance or restoration of blood flow.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a novel antithrombotic agent. Its potent and selective inhibition of Factor XIa translates to significant efficacy in various animal models of thrombosis. Importantly, the separation between its antithrombotic effects and a significant increase in bleeding time suggests a favorable safety profile, a key objective in the development of new anticoagulants.
To date, there have been no published clinical trials of this compound in humans.[3] The promising preclinical profile warrants further investigation to determine its safety, pharmacokinetics, and efficacy in human subjects. Future studies should focus on establishing the therapeutic window in clinical settings and exploring its potential in various thrombotic indications, such as the prevention of venous thromboembolism, and the secondary prevention of ischemic events in patients with atrial fibrillation or acute coronary syndrome. The development of this compound and other Factor XIa inhibitors represents a significant step forward in the pursuit of safer and more effective anticoagulation.
References
- 1. bms.com [bms.com]
- 2. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 6. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 7. 2.8.2. Ferric Chloride-Induced Arterial Thrombosis Model [bio-protocol.org]
- 8. Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis [mdpi.com]
- 9. cordynamics.com [cordynamics.com]
- 10. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-262084 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-262084 is a potent and irreversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] Its inhibitory activity makes it a subject of interest for the development of novel antithrombotic agents.[1][3] this compound also demonstrates inhibitory effects on human tryptase.[2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1] By inhibiting FXIa, this compound disrupts the coagulation cascade, leading to a prolongation of the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common pathways of coagulation.[1][4][5] This targeted inhibition of FXIa is the basis for its antithrombotic effects.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against its primary target, FXIa, and its selectivity against other related proteases.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 (nM) |
| Human Factor XIa | 2.8[2] |
| Human Tryptase | 5[2] |
Table 2: Selectivity Profile of this compound
| Protease | IC50 (µM) | Selectivity vs. Factor XIa |
| Tryptase | 0.005[2] | > 70-fold |
| Trypsin | 0.05[2] | > 17,800-fold |
| Urokinase | 0.542[2] | > 193,500-fold |
| Plasma Kallikrein | 0.55[2] | > 196,400-fold |
| Plasmin | 1.7[2] | > 607,100-fold |
| Thrombin (Factor IIa) | 10.5[2] | > 3,750,000-fold |
| Factor IXa | 17.4[2] | > 6,214,000-fold |
Table 3: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| Plasma Source | EC2x (Concentration to double aPTT) (µM) |
| Human | 0.14[2] |
| Rat | 2.2[2] |
| Rabbit | 10.6[4] |
Signaling Pathway Diagram
The following diagram illustrates the role of Factor XIa in the intrinsic coagulation cascade and the point of inhibition by this compound.
Caption: Intrinsic pathway of the coagulation cascade and inhibition by this compound.
Experimental Protocols
Factor XIa (FXIa) Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory activity of this compound on human Factor XIa using a chromogenic substrate.
Workflow Diagram:
Caption: Workflow for the Factor XIa chromogenic inhibition assay.
Materials:
-
Human Factor XIa (purified)
-
Chromogenic FXIa substrate (e.g., S-2366 or a fluorogenic substrate like Boc-Glu(OBzl)-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human FXIa in assay buffer. The final concentration in the well should be approximately 0.5 to 1 nM.
-
Prepare a working solution of the chromogenic substrate in assay buffer. The final concentration in the well should be at or near the Km of the enzyme for the substrate.
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
85 µL of assay buffer
-
5 µL of the this compound serial dilution (or vehicle control)
-
5 µL of the human FXIa working solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the chromogenic substrate solution to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C.
-
-
Data Analysis:
-
Determine the initial rate of substrate hydrolysis (V) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the procedure to assess the effect of this compound on the clotting time of plasma.
Workflow Diagram:
Caption: Workflow for the activated partial thromboplastin time (aPTT) assay.
Materials:
-
Citrated human, rat, or rabbit plasma
-
aPTT reagent (containing a contact activator like ellagic acid, silica, or kaolin, and a phospholipid substitute)
-
0.025 M Calcium Chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer or a microplate reader capable of kinetic measurements
Procedure:
-
Plasma Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Assay Protocol:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
In a coagulometer cuvette or a microplate well, mix 90 µL of PPP with 10 µL of a this compound dilution (or vehicle control).
-
Incubate the mixture at 37°C for 3-5 minutes.
-
Add 100 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed 0.025 M CaCl2 solution.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed.
-
-
Data Analysis:
-
Record the clotting time in seconds for each concentration of this compound.
-
Determine the concentration of this compound required to double the clotting time (EC2x) compared to the vehicle control.
-
Protease Selectivity Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of serine proteases. The specific conditions for each enzyme (e.g., substrate concentration) should be optimized based on the enzyme's kinetic properties.
Procedure:
-
Follow the general procedure for the FXIa Inhibition Assay described above.
-
Substitute Factor XIa with the individual proteases to be tested (e.g., trypsin, urokinase, plasma kallikrein, plasmin, thrombin, Factor IXa).
-
Use a specific chromogenic or fluorogenic substrate for each respective protease. The substrate concentration should be at or near the Km for each enzyme-substrate pair.
-
Determine the IC50 value for this compound against each protease.
-
Calculate the selectivity ratio by dividing the IC50 of the off-target protease by the IC50 of Factor XIa.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Activated Partial Thromboplastin Time (aPTT) Assay for the Functional Assessment of BMS-262084, a Factor XIa Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for utilizing the Activated Partial Thromboplastin Time (aPTT) assay to evaluate the pharmacological activity of BMS-262084, a potent and irreversible inhibitor of Factor XIa (FXIa).[1][2] The aPTT assay serves as a crucial tool for assessing compounds that target the intrinsic pathway of the coagulation cascade. This compound selectively prolongs the aPTT in a concentration-dependent manner without affecting the prothrombin time (PT), making the aPTT a reliable pharmacodynamic biomarker for its anticoagulant effect.[3] This note includes quantitative data on this compound's activity, a detailed experimental protocol for in vitro testing, and diagrams illustrating the mechanism of action and experimental workflow.
Introduction to this compound and the aPTT Assay
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[4] The intrinsic pathway is initiated by contact activation and involves a cascade of clotting factors, including Factor XI (FXI).[4] Its activated form, FXIa, plays a significant role in amplifying thrombin generation, making it a key target for novel antithrombotic therapies.[4][5]
This compound is a small-molecule, 4-carboxy-2-azetidinone-containing irreversible inhibitor of FXIa.[3][5] It demonstrates high selectivity for FXIa over other coagulation proteases.[1][2] The Activated Partial Thromboplastin Time (aPTT) assay is a functional coagulation test that measures the integrity of the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and I).[6][7] By inhibiting FXIa, this compound directly interferes with the intrinsic pathway, leading to a measurable prolongation of the clotting time in the aPTT assay.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by irreversibly binding to and inactivating Factor XIa. This action prevents the subsequent activation of Factor IX to Factor IXa, a critical step in the intrinsic pathway's amplification of the coagulation cascade. The aPTT test is initiated by adding a contact activator (e.g., ellagic acid, silica) and phospholipids, which activate the intrinsic pathway. The time until clot formation is measured after the addition of calcium.[8][9] The inhibitory action of this compound on FXIa slows this process, resulting in a prolonged aPTT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. Partial thromboplastin time - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for BMS-262084 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-262084 is a potent and irreversible small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its selective action on FXIa makes it a promising candidate for antithrombotic therapy with a potentially lower risk of bleeding compared to traditional anticoagulants.[4] These application notes provide a summary of reported in vivo dosages and detailed protocols for common animal models used to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a 4-carboxy-2-azetidinone-containing compound that irreversibly inhibits FXIa.[3] By inhibiting FXIa, this compound effectively blocks the amplification of the coagulation cascade, a critical process in the formation of thrombi.[5] This targeted inhibition leads to a prolongation of the activated partial thromboplastin time (aPTT) without significantly affecting the prothrombin time (PT), indicating its specific effect on the intrinsic pathway.[1]
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. The intrinsic pathway, where Factor XIa plays a crucial role, is initiated by contact activation.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor XIa.
Data Presentation: In Vivo Dosages of this compound
The following table summarizes the intravenous dosages of this compound used in various preclinical animal models of thrombosis.
| Animal Model | Species | Route of Administration | Dosage | Key Findings | Citations |
| Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis | Rat | Intravenous (bolus + infusion) | 2-12 mg/kg + 2-12 mg/kg/h | Dose-dependent reduction in thrombus weight and increased carotid blood flow. 73% reduction in thrombus weight at the highest dose. | [2][3] |
| Venous Thrombosis (FeCl₃-induced vena cava injury) | Rat | Intravenous (bolus + infusion) | Up to 12 mg/kg + 12 mg/kg/h | Significant decrease in thrombus weight. 97% maximum reduction at the highest dose. | [3] |
| Arteriovenous Shunt Thrombosis (AVST) | Rabbit | Intravenous Infusion | 0.4 mg/kg/h (ED₅₀) | Dose-dependent antithrombotic effects. | [1][6] |
| Venous Thrombosis (VT) | Rabbit | Intravenous Infusion | 0.7 mg/kg/h (ED₅₀) | Dose-dependent antithrombotic effects. | [1] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | Rabbit | Intravenous Infusion | 1.5 mg/kg/h (ED₅₀) | Dose-dependent increase in carotid blood flow. | [1][5] |
| Cuticle Bleeding Time | Rabbit | Intravenous Infusion | 3 and 10 mg/kg/h | Slight but significant increase in bleeding time only at the high dose of 10 mg/kg/h. | [1] |
ED₅₀: Dose that reduced thrombus weight or increased blood flow by 50% of the control.
Experimental Protocols
Drug Preparation and Administration
Objective: To prepare this compound for intravenous administration in animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Syringes and needles
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the working solution for intravenous infusion, follow this example for a 1 mL solution:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
The final concentration of the working solution should be adjusted based on the desired dosage and the animal's body weight.
-
Administer the solution intravenously, typically as a bolus injection followed by a continuous infusion for the duration of the experiment.[3]
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
Objective: To induce arterial thrombosis in rats to evaluate the antithrombotic efficacy of this compound.
Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model in rats.
Materials:
-
Male Sprague-Dawley rats (300-400 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments (scissors, forceps)
-
Filter paper
-
Ferric chloride (FeCl₃) solution (e.g., 10-50%)
-
Doppler flow probe
-
Sutures
Protocol:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle control intravenously as a bolus followed by a continuous infusion.
-
Saturate a small piece of filter paper with FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 10-15 minutes).
-
Remove the filter paper and continue to monitor blood flow until occlusion occurs or for a predetermined duration.
-
At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and weigh the thrombus.
Arteriovenous Shunt (AVS) Thrombosis Model in Rabbits
Objective: To evaluate the effect of this compound on thrombus formation in an extracorporeal shunt in rabbits.
Materials:
-
Male New Zealand White rabbits
-
Anesthetic
-
Polyethylene tubing
-
Silk thread
-
Surgical instruments
-
Hemostat
Protocol:
-
Anesthetize the rabbit.
-
Isolate the carotid artery and the contralateral jugular vein.
-
Insert cannulas into both vessels and connect them with a piece of polyethylene tubing containing a silk thread to provide a thrombogenic surface.
-
Initiate blood flow through the shunt.
-
Administer this compound or vehicle control as an intravenous infusion starting before the shunt is opened and continuing throughout the experiment.[1]
-
After a set period (e.g., 40 minutes), clamp the shunt, remove it, and weigh the thrombus formed on the silk thread.
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) Model in Rabbits
Objective: To induce arterial thrombosis via electrical injury in rabbits to assess the efficacy of this compound.
Materials:
-
Male New Zealand White rabbits
-
Anesthetic
-
Needle electrode
-
DC power source
-
Doppler flow probe
-
Surgical instruments
Protocol:
-
Anesthetize the rabbit and expose the carotid artery.
-
Place a Doppler flow probe to monitor blood flow.
-
Administer this compound or vehicle control intravenously.
-
Insert a needle electrode into the arterial lumen and apply a constant anodal current (e.g., 4 mA for 3 minutes) to induce endothelial injury and thrombus formation.[3]
-
Monitor carotid blood flow continuously to determine the time to occlusion.
Conclusion
This compound has demonstrated significant antithrombotic efficacy in various preclinical animal models of thrombosis. The provided dosages and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this Factor XIa inhibitor. Careful adherence to established methodologies is crucial for obtaining reliable and reproducible data.
References
- 1. 2.8.2. Ferric Chloride-Induced Arterial Thrombosis Model [bio-protocol.org]
- 2. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of BMS-262084 in Rats and Rabbits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the available preclinical data on the intravenous (IV) administration of BMS-262084, a potent and irreversible inhibitor of Factor XIa (FXIa), in rat and rabbit models of thrombosis. The provided protocols are intended to guide researchers in designing and executing similar in vivo studies.
Overview of this compound
This compound is a small molecule inhibitor that selectively targets Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound effectively reduces thrombus formation with a potentially lower risk of bleeding compared to traditional anticoagulants. Its mechanism of action makes it a person of interest for the prevention and treatment of thromboembolic disorders.
Quantitative Data Summary
The following tables summarize the reported efficacy and pharmacodynamic effects of intravenously administered this compound in rabbit and rat models.
Table 1: Intravenous Administration of this compound in Rabbit Thrombosis Models
| Experimental Model | Dosing Regimen (IV Infusion) | Efficacy (ED50)¹ | Effect on aPTT | Effect on Bleeding Time (BT) |
| Arteriovenous-Shunt Thrombosis (AVST) | 0.4 mg/kg/h | 0.4 mg/kg/h | Dose-dependent increase | 1.17 ± 0.04 fold-increase at 3 mg/kg/h |
| Venous Thrombosis (VT) | 0.7 mg/kg/h | 0.7 mg/kg/h | Dose-dependent increase | 1.52 ± 0.07 fold-increase at 10 mg/kg/h[1] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | 1.5 mg/kg/h | 1.5 mg/kg/h | Dose-dependent increase | Not specified in the study |
¹ED50: Dose that reduced thrombus weight or increased blood flow by 50% of the control.[1]
Table 2: Intravenous Administration of this compound in a Rat Thrombosis Model
| Experimental Model | Dosing Regimen (IV) | Efficacy |
| Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis | Bolus + Infusion | Dose-dependent reduction in thrombus weight and increase in carotid blood flow. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving the intravenous administration of this compound.
Drug Formulation for Intravenous Administration
A common method for preparing this compound for intravenous injection involves the use of a co-solvent system to ensure solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
In a separate sterile container, mix the appropriate volumes of PEG300 and Tween-80.
-
Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing to ensure complete mixing.
-
Add saline to the mixture to achieve the final desired concentration. A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be used to aid dissolution. The final solution should be clear.
Rabbit Arteriovenous-Shunt Thrombosis (AVST) Model
This model is used to evaluate the efficacy of antithrombotic agents in a setting that mimics thrombosis on a foreign surface.
Materials:
-
Male New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Silicone tubing
-
Surgical instruments
-
Infusion pump
Protocol:
-
Anesthetize the rabbit according to an approved institutional protocol.
-
Surgically expose the carotid artery and the contralateral jugular vein.
-
Create an arteriovenous shunt by inserting a length of silicone tubing between the carotid artery and the jugular vein. The tubing contains a thrombogenic surface, such as cotton threads or overlapping stents, to induce thrombus formation.
-
Administer this compound or vehicle via a continuous intravenous infusion into a marginal ear vein, starting one hour before the initiation of the shunt.
-
Allow blood to circulate through the shunt for a predetermined period (e.g., 1 hour).
-
At the end of the experiment, clamp the shunt and carefully remove it.
-
Excise the thrombus from the tubing and determine its wet weight.
-
Collect blood samples at various time points to measure pharmacodynamic markers such as aPTT.
Rabbit Venous Thrombosis (VT) Model
This model assesses the ability of a compound to prevent the formation of fibrin-rich venous thrombi.
Materials:
-
Male New Zealand White rabbits
-
Anesthetic agents
-
Surgical instruments
-
Thrombogenic stimulus (e.g., cotton threads, PE tubing)
-
Infusion pump
Protocol:
-
Anesthetize the rabbit as per the approved protocol.
-
Isolate a segment of the jugular vein or vena cava.
-
Induce stasis by ligating the vessel at two points.
-
Introduce a thrombogenic stimulus, such as a piece of cotton thread or polyethylene tubing containing threads, into the isolated segment.[2]
-
Administer this compound or vehicle as a continuous IV infusion, typically starting one hour before the induction of thrombosis.[1]
-
After a set period (e.g., 2 hours), ligate the vessel segment and remove it.
-
Isolate and weigh the formed thrombus.
-
Collect blood for coagulation parameter analysis.
Rat Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This widely used model evaluates the efficacy of antithrombotic agents in preventing arterial thrombosis induced by chemical injury.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Ferric chloride (FeCl₃) solution (e.g., 50%)
-
Filter paper
-
Surgical instruments
-
Doppler flow probe
Protocol:
-
Anesthetize the rat according to an approved protocol.
-
Make a midline incision in the neck to expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle intravenously, either as a bolus injection followed by a continuous infusion or as a continuous infusion alone.
-
Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombosis.
-
Monitor carotid artery blood flow continuously. The time to occlusion is a key endpoint.
-
At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weighed.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General experimental workflow for evaluating this compound.
References
BMS-262084 solubility and solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, solution preparation, storage, and mechanism of action of BMS-262084, a potent and selective factor XIa (FXIa) inhibitor.
Properties of this compound
This compound is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of Factor XIa.[1][2][3] It has demonstrated efficacy as an antithrombotic agent in preclinical studies.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₁₈H₃₁N₇O₅ |
| Molecular Weight | 425.48 g/mol |
| CAS Number | 253174-92-4 |
| Appearance | White to off-white solid |
| Mechanism of Action | Irreversible inhibitor of Factor XIa (FXIa)[1][2][4] |
| IC₅₀ | 2.8 nM for human Factor XIa[1][2][4] |
Solubility of this compound
The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions for in vitro and in vivo experiments.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL[4] | 117.51 mM[4] | Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO as hygroscopicity can affect solubility.[4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL[4] | ≥ 5.88 mM[4] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL[4] | ≥ 5.88 mM[4] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL[4] | ≥ 5.88 mM[4] | 10% DMSO, 90% Corn Oil.[4] |
Solution Preparation Protocols
Strict adherence to these protocols is recommended to ensure the quality and consistency of experimental results.
3.1. Protocol for Preparing a 50 mg/mL DMSO Stock Solution
This protocol details the steps to prepare a high-concentration stock solution of this compound.
-
Preparation: Weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Dissolution: To facilitate dissolution, warm the solution to 60°C and sonicate until the solution is clear.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]
3.2. Protocol for Preparing an In Vivo Working Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol provides a method for preparing a working solution suitable for in vivo administration. This protocol is for a final volume of 1 mL and can be scaled as needed.
-
Initial Mixture: In a sterile tube, combine 100 µL of a 25 mg/mL this compound stock solution in DMSO with 400 µL of PEG300. Mix thoroughly.[4]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is achieved.[4]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL.[4]
-
Final Concentration: This results in a final this compound concentration of 2.5 mg/mL.
-
Usage: It is recommended to prepare this working solution fresh on the day of use.[4] If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[4]
Storage and Stability
Proper storage of this compound in both its solid form and in solution is critical to maintain its integrity and activity.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| In Solvent | -80°C | 6 months[4] |
| -20°C | 1 month[4] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to store solutions in single-use aliquots.[4]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective irreversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][4] The intrinsic pathway is initiated upon contact activation of Factor XII, which then proteolytically activates Factor XI to FXIa.[5] FXIa, in turn, activates Factor IX, leading to a series of downstream events that culminate in the generation of thrombin and the formation of a fibrin clot.[5] By inhibiting FXIa, this compound effectively blocks the propagation of the intrinsic coagulation cascade, thereby exerting its antithrombotic effects.[1][4] This targeted inhibition is believed to reduce the risk of thrombosis with a potentially lower impact on hemostasis compared to broader-spectrum anticoagulants.[1][3]
Caption: Inhibition of Factor XIa by this compound in the coagulation cascade.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Contact Pathway of Coagulation for the Prevention and Management of Medical Device-Associated Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Use of BMS-262084 in FeCl₃-Induced Thrombosis Models
Introduction
BMS-262084 is a potent, selective, and irreversible small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its investigation in preclinical models is crucial for understanding its potential as an antithrombotic agent with a potentially lower bleeding risk compared to traditional anticoagulants. The Ferric Chloride (FeCl₃)-induced thrombosis model is a widely utilized and reliable in vivo assay for evaluating the efficacy of novel antithrombotic compounds.[4][5] This model simulates thrombosis initiated by vascular injury, providing a platform to assess the impact of therapeutic agents on thrombus formation, growth, and stability.[5][6]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation using the FeCl₃-induced arterial thrombosis model.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by irreversibly inhibiting Factor XIa.[7] FXIa plays a critical role in the amplification of thrombin generation following the initial activation of the coagulation cascade. By inhibiting FXIa, this compound effectively dampens this amplification loop, leading to reduced thrombus formation.[7][8] This targeted inhibition of the intrinsic pathway is hypothesized to prevent pathological thrombosis with a lesser impact on normal hemostasis, potentially offering a safer therapeutic window.[1][9][10]
References
- 1. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. cordynamics.com [cordynamics.com]
- 5. Ferric Chloride induced Thrombosis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-262084 in Arteriovenous Shunt Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-262084 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. As an irreversible inhibitor, it covalently binds to FXIa, effectively blocking its role in the amplification of thrombin generation. This mechanism suggests a potential for antithrombotic efficacy with a reduced risk of bleeding compared to broader-spectrum anticoagulants. Preclinical studies have demonstrated the antithrombotic effects of this compound in various animal models of thrombosis, including arteriovenous shunt thrombosis models.
These application notes provide a comprehensive overview of the use of this compound in rabbit arteriovenous shunt thrombosis (AVST) models, including its pharmacological effects, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its antithrombotic effect by specifically targeting and irreversibly inhibiting Factor XIa. FXIa is a critical component of the intrinsic pathway of the coagulation cascade, which is primarily involved in the amplification of thrombin generation and thrombus stabilization. By inhibiting FXIa, this compound effectively dampens this amplification loop without significantly impacting the extrinsic pathway, which is crucial for hemostasis. This selectivity is believed to contribute to its favorable safety profile with a lower propensity for bleeding.
The following diagram illustrates the position of Factor XIa in the coagulation cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 vs. human Factor XIa | Human | 2.8 nM | |
| IC50 vs. human Tryptase | Human | 5 nM | |
| Selectivity over other proteases | Human | >70-fold vs. tryptase, trypsin, urokinase, plasma kallikrein, plasmin, thrombin (IIa), and Factor IXa | |
| aPTT Doubling Concentration (EC2x) | Rabbit Plasma | 10.6 µM | |
| aPTT Doubling Concentration | Human Plasma | 0.14 µM | |
| aPTT Doubling Concentration | Rat Plasma | 2.2 µM | |
| Effect on Prothrombin Time (PT) | Rabbit, Human, Rat Plasma | No significant prolongation | |
| Effect on Thrombin Time (TT) | Rabbit Plasma | No significant prolongation |
Table 2: In Vivo Antithrombotic Efficacy of this compound in a Rabbit Arteriovenous Shunt Thrombosis (AVST) Model
| Parameter | Dosage (IV Infusion) | Result | Reference |
| Antithrombotic ED50 | 0.4 mg/kg/h | 50% reduction in thrombus weight | |
| Effect on ex vivo aPTT | Dose-dependent | Increased | |
| Effect on ex vivo PT and TT | - | No changes |
Table 3: Effect of this compound on Bleeding Time in Rabbits
| Dosage (IV Infusion) | Fold-Increase in Cuticle Bleeding Time (Mean ± SEM) | Statistical Significance (P < 0.05 vs. control) | Reference |
| 3 mg/kg/h | 1.17 ± 0.04 | Not Significant | |
| 10 mg/kg/h | 1.52 ± 0.07 | Significant |
Experimental Protocols
Rabbit Arteriovenous Shunt Thrombosis (AVST) Model
This model is designed to assess the efficacy of antithrombotic agents in preventing thrombus formation in an extracorporeal shunt.
Materials:
-
Male New Zealand White rabbits (or other suitable strain)
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Surgical instruments for dissection and vessel cannulation
-
Silicone tubing for the shunt
-
Thrombogenic substrate (e.g., cotton thread, silk thread, or stents) to be placed within the shunt
-
Cannulas for insertion into the carotid artery and jugular vein
-
Infusion pump for drug administration
-
Saline (vehicle control)
-
This compound solution for infusion
-
Sutures
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation: Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., intramuscular injection of ketamine and xylazine). Maintain anesthesia throughout the procedure.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the left common carotid artery and the right external jugular vein.
-
Carefully dissect the vessels from the surrounding tissue.
-
-
Drug Administration:
-
Cannulate a marginal ear vein for the intravenous infusion of this compound or vehicle control.
-
Begin the infusion of this compound at the desired dose (e.g., as a bolus followed by a continuous infusion) one hour prior to the initiation of the shunt to allow the drug to reach a steady-state concentration.
-
-
Arteriovenous Shunt Placement:
-
Prepare the shunt by inserting a thrombogenic material, such as a pre-weighed cotton or silk thread, into a specified length of silicone tubing.
-
Cannulate the exposed carotid artery and jugular vein.
-
Connect the cannulas to the ends of the silicone shunt, allowing blood to flow from the artery to the vein through the extracorporeal circuit.
-
-
Thrombus Formation:
-
Allow blood to circulate through the shunt for a predetermined period (e.g., 60 minutes).
-
-
Thrombus Quantification:
-
After the circulation period, clamp the cannulas and remove the shunt.
-
Carefully remove the thread with the formed thrombus from the tubing.
-
Weigh the thread with the thrombus. The wet weight of the thrombus is calculated by subtracting the pre-weighed weight of the thread.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at the end of the experiment for ex vivo coagulation assays (aPTT, PT, and TT) to assess the pharmacodynamic effect of this compound.
-
-
Data Analysis:
-
Compare the mean thrombus weight in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percent inhibition of thrombus formation.
-
Correlate the antithrombotic effect with the ex vivo coagulation parameters.
-
Conclusion
This compound has demonstrated significant, dose-dependent antithrombotic efficacy in the rabbit arteriovenous shunt thrombosis model. Its mechanism of action as a selective Factor XIa inhibitor translates to a potent reduction in thrombus formation with a minimal impact on bleeding time at therapeutic doses. The experimental protocols outlined in these notes provide a robust framework for the preclinical evaluation of this compound and other FXIa inhibitors. The data suggest that targeting Factor XIa is a promising therapeutic strategy for the prevention and treatment of thrombotic disorders. Further investigation into the clinical applications of this compound is warranted.
Application Notes and Protocols for Evaluating the Efficacy of BMS-262084, a Factor XIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-262084 is a potent and irreversible small molecule inhibitor of Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] With a half-maximal inhibitory concentration (IC50) of 2.8 nM for human FXIa, this compound is a highly selective compound with potential as an antithrombotic agent.[1] Unlike traditional anticoagulants that target common pathway factors and can be associated with significant bleeding risks, inhibitors of the intrinsic pathway, such as FXIa inhibitors, are hypothesized to offer a safer therapeutic window by preventing thrombosis with a reduced impact on hemostasis. This document provides detailed application notes and protocols for cell-based and biochemical assays to evaluate the efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its antithrombotic effect by irreversibly binding to and inhibiting Factor XIa. FXIa is a key enzyme in the intrinsic pathway of the coagulation cascade, responsible for the activation of Factor IX to Factor IXa. This, in turn, leads to the amplification of thrombin generation and the formation of a stable fibrin clot. By inhibiting FXIa, this compound effectively dampens this amplification loop, thereby reducing thrombus formation.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy parameters of this compound.
| Parameter | Species | Value | Reference |
| IC50 for Factor XIa | Human | 2.8 nM | [1] |
| IC50 for Tryptase | Human | 5 nM | [1] |
| EC2x for aPTT | Human Plasma | 0.14 µM | [1] |
| EC2x for aPTT | Rabbit Plasma | 10.6 µM | [2] |
| EC2x for aPTT | Rat Plasma | 2.2 µM | [1] |
Experimental Protocols
The efficacy of this compound is primarily assessed through biochemical and plasma-based coagulation assays rather than traditional cell viability or proliferation assays, due to its specific enzymatic target.
Factor XIa Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Factor XIa.
Materials:
-
Purified human Factor XIa
-
Fluorogenic or chromogenic FXIa substrate
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
This compound stock solution (in DMSO)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of human Factor XIa to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FXIa substrate to each well.
-
Immediately begin kinetic reading of the fluorescence or absorbance signal using a microplate reader at the appropriate wavelength.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based coagulation assay that assesses the integrity of the intrinsic and common pathways. It is a key functional assay for evaluating the efficacy of FXIa inhibitors.
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer or a spectrophotometer capable of measuring turbidity
Protocol:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the citrated plasma with the diluted this compound or vehicle control.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate coagulation by adding the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline aPTT (EC2x).
Platelet Aggregation Assay
While FXIa is not directly involved in platelet aggregation, this assay is important to assess the selectivity of this compound and to confirm that it does not have off-target effects on platelet function. Studies have shown that this compound does not inhibit platelet aggregation induced by ADP or collagen.[2][3]
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonists (e.g., ADP, collagen)
-
This compound stock solution (in DMSO)
-
Platelet aggregometer
Protocol:
-
Prepare PRP from fresh, citrated whole blood by centrifugation.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control at 37°C.
-
Place the PRP sample in the aggregometer and establish a baseline light transmission.
-
Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.
-
Monitor the change in light transmission over time as platelets aggregate.
-
Compare the aggregation curves of the this compound-treated samples to the vehicle control to determine if there is any inhibition of platelet aggregation.
Experimental Workflow and Advanced Cell-Based Models
The evaluation of a Factor XIa inhibitor like this compound typically follows a tiered approach, from biochemical assays to more complex models.
Advanced Cell-Based Models: Thrombosis-on-a-Chip
For a more physiologically relevant assessment of antithrombotic efficacy, "thrombosis-on-a-chip" models can be employed. These microfluidic devices are lined with cultured endothelial cells and allow for the perfusion of whole blood under defined shear stress, mimicking the conditions within a blood vessel.
Conceptual Protocol for Thrombosis-on-a-Chip:
-
Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer on the inner surface of the microfluidic channels.
-
Pre-treat whole blood with this compound or a vehicle control.
-
Perfuse the treated whole blood through the endothelialized microfluidic channels.
-
Induce thrombosis by introducing a pro-thrombotic stimulus (e.g., collagen coating in a specific region, or addition of a pro-coagulant).
-
Use real-time microscopy to visualize and quantify platelet adhesion, aggregation, and fibrin formation.
-
Compare the extent of thrombus formation in the this compound-treated blood versus the control to evaluate its antithrombotic efficacy in a dynamic, cell-based system.
These advanced models provide a powerful platform to study the interplay between coagulation, platelets, and the vascular endothelium, offering a more comprehensive understanding of the efficacy of novel antithrombotic agents like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the Activity of BMS-262084, a Factor XIa Inhibitor, in Plasma Samples
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-262084 is a potent and irreversible small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By selectively targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. Monitoring the activity of this compound in plasma is crucial for preclinical and clinical development to assess its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, ensuring optimal dosing and therapeutic efficacy.
This document provides detailed protocols for monitoring the activity of this compound in plasma samples through pharmacodynamic assessment using the activated Partial Thromboplastin Time (aPTT) assay and a general framework for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of Factor XIa. FXIa is a serine protease that plays a critical role in the amplification of the coagulation cascade. The intrinsic pathway, where FXIa is a key component, is initiated by the activation of Factor XII (FXII). Activated FXII (FXIIa) then activates Factor XI (FXI) to FXIa. FXIa, in turn, activates Factor IX to its active form, Factor IXa. This ultimately leads to the generation of thrombin and the formation of a fibrin clot. By irreversibly inhibiting FXIa, this compound effectively blocks this amplification loop, leading to a reduction in thrombus formation.
Application Notes and Protocols for Studying the Intrinsic Coagulation Pathway with BMS-262084
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-262084 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic coagulation pathway.[1][2] Its irreversible, 4-carboxy-2-azetidinone-containing structure makes it a valuable tool for investigating the role of the intrinsic pathway in thrombosis and hemostasis.[2][3] These application notes provide detailed protocols and data for utilizing this compound in in vitro coagulation assays to elucidate the function of the intrinsic coagulation cascade.
Mechanism of Action
This compound acts as an irreversible inhibitor of Factor XIa.[1][3] By targeting FXIa, it effectively blocks the amplification of the coagulation cascade that is initiated by the intrinsic pathway. This selective inhibition leads to a prolongation of the activated partial thromboplastin time (aPTT), a key measure of the intrinsic and common coagulation pathways, without significantly affecting the prothrombin time (PT), which assesses the extrinsic and common pathways.[2][4]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Species | Reference |
| Factor XIa | IC50 | 2.8 nM | Human | [1] |
| Tryptase | IC50 | 5 nM | Human | [1] |
| Trypsin | IC50 | 0.005 µM | Human | [1] |
| Urokinase | IC50 | 0.542 µM | Human | [1] |
| Plasma Kallikrein | IC50 | 0.55 µM | Human | [1] |
| Plasmin | IC50 | 1.7 µM | Human | [1] |
| Thrombin (Factor IIa) | IC50 | 10.5 µM | Human | [1] |
| Factor IXa | IC50 | 17.4 µM | Human | [1] |
Effect of this compound on Plasma Clotting Times
| Assay | Parameter | Concentration | Plasma Source | Reference |
| aPTT | EC2x (doubling of clotting time) | 0.14 µM | Human | [3] |
| aPTT | EC2x (doubling of clotting time) | 2.2 µM | Rat | [3] |
| aPTT | EC2x (doubling of clotting time) | 10.6 µM | Rabbit | [2] |
| PT | No effect | Up to 100 µM | Human, Rat | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against Human Factor XIa (Chromogenic Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human Factor XIa using a chromogenic substrate.
Materials:
-
Purified human Factor XIa (FXIa)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Tris-buffered saline (TBS), pH 7.4
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in TBS to create a range of inhibitor concentrations.
-
In a 96-well microplate, add a fixed concentration of human FXIa to each well.
-
Add the different concentrations of this compound to the wells containing FXIa. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic FXIa substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the FXIa activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the procedure for measuring the effect of this compound on the aPTT in human plasma.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
This compound
-
Coagulometer or a water bath and stopwatch
-
Plastic test tubes
Procedure:
-
Prepare platelet-poor plasma by centrifuging citrated whole blood.
-
Prepare various concentrations of this compound in a suitable buffer.
-
In a plastic test tube, mix a defined volume of human plasma with the different concentrations of this compound. Include a control with no inhibitor.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3-5 minutes).
-
Add the aPTT reagent to the tube and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding a pre-warmed CaCl2 solution to the tube and simultaneously start a timer.
-
Record the time taken for a fibrin clot to form. This is the aPTT.
-
Plot the aPTT (in seconds) against the concentration of this compound to observe the dose-dependent prolongation of clotting time.
Protocol 3: Prothrombin Time (PT) Assay
This protocol is used to assess the effect of this compound on the extrinsic coagulation pathway.
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin)
-
Calcium chloride (CaCl2) solution (if not included in the PT reagent)
-
This compound
-
Coagulometer or a water bath and stopwatch
-
Plastic test tubes
Procedure:
-
Prepare platelet-poor plasma as described in the aPTT protocol.
-
Prepare various concentrations of this compound.
-
In a plastic test tube, mix a defined volume of human plasma with the different concentrations of this compound. Include a control with no inhibitor.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 1-3 minutes).
-
Add the pre-warmed PT reagent to the tube and simultaneously start a timer.
-
Record the time taken for a fibrin clot to form. This is the PT.
-
Compare the PT values in the presence of this compound to the control to determine if there is any effect on the extrinsic pathway.
Mandatory Visualizations
Caption: The intrinsic coagulation pathway and the inhibitory action of this compound on Factor XIa.
Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Caption: Logical relationship of this compound's mechanism of action and its effect on coagulation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-262084 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BMS-262084 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa).[1][2] It functions as an irreversible, 4-carboxy-2-azetidinone-containing inhibitor that covalently binds to the active site of FXIa, thereby blocking its role in the intrinsic pathway of the coagulation cascade.[3]
Q2: What are the key in vitro assays for evaluating the activity of this compound?
The primary in vitro assays for this compound are coagulation-based assays that assess the intrinsic pathway. These include:
-
Activated Partial Thromboplastin Time (aPTT): This is a fundamental plasma-based assay to measure the efficacy of inhibitors targeting the intrinsic and common coagulation pathways.[3]
-
Thrombin Generation Assay (TGA): This assay provides a more detailed picture of the overall coagulation potential by measuring the dynamics of thrombin formation and inhibition over time.[4][5][6]
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
Based on its high potency, a starting concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments. The IC50 for human Factor XIa is approximately 2.8 nM.[1][2] For plasma-based assays like aPTT, concentrations that double the clotting time have been observed at 0.14 µM in human plasma and 2.2 µM in rat plasma.[1]
Q4: Is this compound cell-permeable?
The available literature primarily focuses on the effects of this compound in plasma-based coagulation assays. There is limited information regarding its cell permeability. If using this compound in cell-based assays, it is crucial to experimentally determine its uptake and potential for intracellular target engagement.
Q5: What are the known off-target effects of this compound?
This compound has been shown to inhibit human tryptase with an IC50 of 5 nM, which is very close to its IC50 for Factor XIa.[1] It exhibits significantly lower activity against other proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[1] When designing experiments, particularly in cell types expressing high levels of tryptase (e.g., mast cells), the potential for off-target effects should be considered.
Troubleshooting Guide
Issue 1: High variability in aPTT assay results.
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Possible Cause: Inconsistent pre-analytical handling of plasma samples.
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Possible Cause: Reagent variability.
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Possible Cause: Irreversible inhibition kinetics.
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Troubleshooting Tip: With irreversible inhibitors, pre-incubation time of the inhibitor with the plasma before initiating the clotting reaction is critical. Optimize and standardize this pre-incubation time to ensure consistent inhibition.
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Issue 2: No significant effect observed in a cell-based assay.
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Possible Cause: Low or no cell permeability of this compound.
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Troubleshooting Tip: Perform a cell uptake study using techniques like LC-MS/MS to quantify the intracellular concentration of this compound.
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Possible Cause: The target, Factor XIa, is not active or relevant in the chosen cell model.
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Troubleshooting Tip: Confirm the expression and activity of Factor XI in your cell line. Consider using a positive control that is known to elicit a response through the intrinsic coagulation pathway if applicable to your cellular model.
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Issue 3: Unexpected cellular phenotype or cytotoxicity observed.
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Possible Cause: Off-target effects, likely due to tryptase inhibition.
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Troubleshooting Tip: If working with cells known to express tryptase, consider using a structurally different tryptase inhibitor as a control to see if the phenotype is replicated.[11] Alternatively, use a cell line that does not express tryptase to confirm if the effect is target-specific.
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-
Possible Cause: Non-specific cytotoxicity at high concentrations.
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Troubleshooting Tip: Determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Always aim to use the lowest effective concentration for on-target inhibition to minimize the risk of off-target effects and cytotoxicity.
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Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (Factor XIa) | Human | 2.8 nM | [1][2] |
| IC50 (Tryptase) | Human | 5 nM | [1] |
| aPTT Doubling Conc. | Human Plasma | 0.14 µM | [1] |
| aPTT Doubling Conc. | Rat Plasma | 2.2 µM | [1] |
| aPTT EC2x | Rabbit Plasma | 10.6 µM | [3] |
Table 2: Selectivity Profile of this compound
| Protease | IC50 (µM) | Selectivity vs. FXIa | Reference |
| Factor XIa | 0.0028 | 1x | [1] |
| Tryptase | 0.005 | ~2x | [1] |
| Trypsin | 0.05 | ~18x | [1] |
| Urokinase | 0.542 | ~194x | [1] |
| Plasma Kallikrein | 0.55 | ~196x | [1] |
| Plasmin | 1.7 | ~607x | [1] |
| Thrombin (Factor IIa) | 10.5 | ~3750x | [1] |
| Factor IXa | 17.4 | ~6214x | [1] |
Experimental Protocols
1. Activated Partial Thromboplastin Time (aPTT) Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
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Materials:
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Platelet-poor plasma (PPP) from human or other species of interest.
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This compound stock solution (in DMSO).
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aPTT reagent (containing a contact activator like ellagic acid or silica).
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0.025 M Calcium Chloride (CaCl2).
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Coagulometer.
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Procedure:
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Prepare serial dilutions of this compound in a suitable buffer or saline.
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Pre-warm the aPTT reagent, CaCl2, and plasma samples to 37°C.
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In a coagulometer cuvette, add 50 µL of PPP.
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Add 5 µL of the this compound dilution or vehicle control (DMSO) to the plasma and incubate for a standardized time (e.g., 5-10 minutes) at 37°C. This pre-incubation is crucial for irreversible inhibitors.
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Add 50 µL of the pre-warmed aPTT reagent and incubate for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.[8][10]
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Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2.
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The coagulometer will automatically measure the time to clot formation in seconds.
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Plot the clotting time against the log of the this compound concentration to determine the concentration that doubles the baseline aPTT.
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2. Thrombin Generation Assay (TGA)
This protocol outlines the general steps for a fluorogenic TGA.
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Materials:
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Platelet-poor plasma (PPP).
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This compound stock solution.
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Thrombin calibrator.
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Fluorogenic thrombin substrate.
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Trigger solution (containing tissue factor and phospholipids).
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Fluorescence microplate reader with kinetic capability (Ex/Em ~390/460 nm).
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-
Procedure:
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Prepare dilutions of this compound.
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In a 96-well microplate, add PPP.
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Add the this compound dilutions or vehicle control to the plasma and pre-incubate.
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Prepare a thrombin calibration curve on the same plate.
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Add the trigger solution to all wells (except blanks) to initiate coagulation.
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Immediately add the fluorogenic substrate.
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Place the plate in the reader pre-heated to 37°C and begin kinetic reading of fluorescence intensity over time (e.g., for 60-90 minutes).
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The rate of fluorescence generation is proportional to the amount of thrombin formed. Use the thrombin calibration curve to convert the fluorescence signal to thrombin concentration.
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Key parameters to analyze from the resulting thrombogram include lag time, time to peak, peak thrombin, and endogenous thrombin potential (ETP - area under the curve).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin generation test based on a 96-channel pipettor for evaluation of FXIa procoagulant activity in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mlm-labs.com [mlm-labs.com]
- 6. diapharma.com [diapharma.com]
- 7. labcorp.com [labcorp.com]
- 8. linear.es [linear.es]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
BMS-262084 stability in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of BMS-262084 in experimental settings. The information is presented in a question-and-answer format to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound powder should be stored at -20°C for up to three years. For prepared stock solutions, storage conditions are more specific.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A: Stock solutions of this compound can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: How should I prepare working solutions of this compound for my experiments?
A: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] Several protocols can be used to dissolve this compound to a concentration of at least 2.5 mg/mL. The choice of solvent will depend on the specific requirements of your experiment. If precipitation occurs during preparation, gentle heating and/or sonication may be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Low solvent polarity- Temperature fluctuations- High concentration | - Increase the proportion of organic co-solvents (e.g., DMSO).- Gently warm the solution.- Use sonication to aid dissolution.- Prepare a more dilute solution. |
| Inconsistent Experimental Results | - Compound degradation- Improper storage- Freeze-thaw cycles | - Prepare fresh working solutions for each experiment.- Ensure stock solutions are stored at the correct temperature and within the recommended timeframe.- Aliquot stock solutions to avoid repeated freezing and thawing. |
| Difficulty Dissolving the Compound | - Inappropriate solvent system | - Refer to the recommended solvent protocols in the "Experimental Protocols" section.- Start with a small amount of a strong organic solvent like DMSO before adding aqueous solutions. |
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Preparation of Working Solutions for In Vivo Studies
The following protocols can be used to prepare working solutions with a solubility of at least 2.5 mg/mL[1]:
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Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
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Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
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Protocol 3: 10% DMSO, 90% Corn Oil
For example, to prepare 1 mL of the working solution using Protocol 1 with a starting stock solution of 25 mg/mL in DMSO:
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Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is clear.
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Add 450 µL of Saline to reach a final volume of 1 mL.
Stability and Degradation
While specific public data on the degradation pathways and kinetics of this compound under various stress conditions (e.g., pH, temperature, light) is limited, general principles for handling small molecule inhibitors should be followed to ensure its stability.
General Recommendations for Maintaining Stability:
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pH: The stability of compounds containing functional groups like the β-lactam ring in this compound can be pH-dependent. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
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Temperature: Aside from the recommended storage temperatures, avoid exposing this compound solutions to high temperatures for extended periods. For in vivo studies, prepare solutions fresh daily.[1]
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Light: Protect solutions from direct light, especially during long-term storage, to prevent potential photodegradation. Use amber vials or wrap containers in foil.
Visualized Workflows and Pathways
References
Potential off-target effects of BMS-262084 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-262084 in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] It is a 4-carboxy-2-azetidinone-containing compound.[2][3] The primary mechanism of action is the irreversible inhibition of FXIa, which leads to a reduction in thrombin generation and has antithrombotic effects.[1][2]
Q2: What are the known off-target effects of this compound?
Besides its primary target, FXIa, this compound is also known to inhibit human tryptase with high potency.[1] It exhibits significantly lower activity against other serine proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[1]
Q3: Is there a publicly available kinase selectivity profile for this compound?
Currently, there is no publicly available comprehensive kinase selectivity profile or kinome scan data for this compound. While the compound is known for its selectivity among certain serine proteases, its interaction with the broader human kinome has not been reported in the available literature.
Q4: My cells are showing an unexpected phenotype after treatment with this compound that doesn't seem related to FXIa or tryptase inhibition. What could be the cause?
Unexpected cellular phenotypes can arise from several factors, including:
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Off-target effects: The compound may be interacting with other cellular proteins, including kinases, which could trigger unintended signaling pathways.
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Cell line-specific effects: The observed phenotype might be unique to the specific cell line being used, potentially due to its unique expression profile of proteins.
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Experimental conditions: Factors such as compound concentration, treatment duration, and cell culture conditions can influence the cellular response.
It is recommended to perform control experiments and consider investigating potential off-target effects as described in the troubleshooting guide below.
Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes
If you observe unexpected effects in your cell culture experiments with this compound, this guide provides a systematic approach to troubleshoot the issue.
Step 1: Confirm On-Target Effect
Before investigating off-target effects, it is crucial to confirm that this compound is active against its intended target in your experimental system, if applicable.
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Positive Control: If your cells express FXIa or tryptase, design an assay to measure the activity of these proteases and confirm their inhibition by this compound.
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Dose-Response Analysis: Perform a dose-response experiment to ensure the observed phenotype is dependent on the concentration of this compound.
Step 2: Rule Out Experimental Artifacts
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Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the observed effects are not due to the solvent.
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Compound Purity and Stability: Verify the purity and stability of your this compound stock.
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Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed phenotype is a secondary consequence of cytotoxicity.
Step 3: Investigate Potential Off-Target Effects
If the phenotype persists after ruling out experimental artifacts and is inconsistent with the known targets of this compound, consider the following strategies to investigate potential off-target effects.
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Structural Analog Control: If available, use a structurally related but inactive analog of this compound as a negative control. An effect observed with the active compound but not the inactive analog is more likely to be target-mediated.
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Target Knockdown/Knockout: If you hypothesize an off-target protein is responsible for the phenotype, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of that protein. If the phenotype is rescued, it suggests the involvement of that off-target.
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Broad-Spectrum Kinase Inhibitor Profiling: Since no specific kinase off-targets are known for this compound, a broad approach is necessary.
Data Summary
Table 1: Known Target and Off-Target Profile of this compound
| Target | IC50 | Selectivity vs. FXIa | Reference |
| Human Factor XIa | 2.8 nM | - | [1] |
| Human Tryptase | 5 nM | ~1.8-fold | [1] |
| Trypsin | 5 µM | >1785-fold | [1] |
| Urokinase | 50 µM | >17857-fold | [1] |
| Plasma Kallikrein | 542 µM | >193571-fold | [1] |
| Plasmin | 550 µM | >196428-fold | [1] |
| Thrombin (Factor IIa) | 1.7 µM | >607-fold | [1] |
| Factor IXa | 10.5 µM | >3750-fold | [1] |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
To assess the potential off-target kinase activity of this compound, it is recommended to use a commercial kinase screening service. These services offer broad panels of purified, active kinases.
1. Service Provider Selection: Choose a reputable service provider that offers a large kinase panel (e.g., >400 kinases). Examples include Eurofins Discovery (KINOMEscan™) or Reaction Biology Corporation (HotSpot™).
2. Compound Submission: Provide a high-purity sample of this compound at the required concentration and volume specified by the service provider. A typical screening concentration is 1 µM.
3. Assay Principle (Example: KINOMEscan™): This is a competition binding assay. The kinase is tagged with DNA, and an immobilized ligand is prepared. In the presence of a test compound (this compound), the binding of the kinase to the immobilized ligand is measured. A lower amount of bound kinase indicates that the test compound is competing for the active site.
4. Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding/inhibition. For significant "hits," it is advisable to follow up with IC50 determination to quantify the potency of the off-target interaction.
Visualizations
References
Technical Support Center: Managing Bleeding Risk with High Doses of BMS-262084
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing bleeding risks associated with high doses of BMS-262084 in a pre-clinical research setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound is an investigational compound and is not approved for human use. The information provided here is based on available pre-clinical data and general principles of managing anticoagulation. All experimental work should be conducted in accordance with institutional and national guidelines for animal care and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective irreversible inhibitor of Factor XIa (FXIa), with an IC50 of 2.8 nM against human FXIa.[1] It is a 4-carboxy-2-azetidinone-containing compound that exhibits antithrombotic effects.[1][2][3] this compound works by inhibiting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade. This inhibition leads to a reduction in thrombin generation and subsequent fibrin clot formation.[2][4]
Q2: What are the primary concerns when using high doses of this compound in animal models?
The primary concern with high doses of any anticoagulant, including this compound, is an increased risk of bleeding. Preclinical studies have shown that high doses of this compound can slightly but significantly increase cuticle bleeding time in animal models.[2][4] Researchers should be vigilant for signs of bleeding, such as hematomas, petechiae, or prolonged bleeding from injection or surgical sites.
Q3: How can I monitor the anticoagulant effect of this compound in my experiments?
The activated partial thromboplastin time (aPTT) is a useful pharmacodynamic biomarker for monitoring the anticoagulant effect of this compound.[3] In vitro and ex vivo studies have demonstrated that this compound prolongs aPTT in a dose-dependent manner without affecting the prothrombin time (PT) or thrombin time (TT).[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high aPTT prolongation at a given dose. | - Dosing error. - Individual animal sensitivity. - Impaired drug clearance in the animal model. | - Verify dose calculations and administration. - Monitor the animal closely for any signs of bleeding. - Consider dose reduction in subsequent experiments. - Assess renal and hepatic function of the animal model if possible. |
| Signs of spontaneous bleeding (e.g., hematuria, gastrointestinal bleeding). | - Excessive anticoagulation due to a high dose of this compound. | - Immediately discontinue administration of this compound. - Provide supportive care as per veterinary guidance (e.g., fluid replacement, blood product transfusion if available and appropriate for the animal model). - Monitor coagulation parameters (aPTT). - There is no specific reversal agent for this compound. Management is primarily supportive. |
| Prolonged bleeding from a surgical or sampling site. | - Local hemostasis is insufficient due to the systemic anticoagulant effect of this compound. | - Apply local hemostatic measures (e.g., pressure, topical hemostatic agents). - If bleeding is severe, consider the supportive measures outlined above. - For future procedures, consider adjusting the timing of this compound administration relative to the procedure. |
| No significant change in aPTT despite administering a high dose. | - Inactive compound. - Issues with drug formulation or administration route. - Rapid metabolism or clearance in the specific animal model. | - Verify the integrity and activity of the this compound compound. - Confirm the formulation and ensure proper administration. - Consider pharmacokinetic studies to assess drug exposure in the animal model. |
Experimental Protocols
Assessment of Bleeding Time (Cuticle Bleeding Time Model in Rabbits)
This protocol is adapted from preclinical studies on this compound.[3]
Materials:
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This compound solution for intravenous infusion
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Anesthetized rabbits
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Nail clippers or scalpel
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Filter paper
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Stopwatch
Procedure:
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Anesthetize the rabbit according to an approved institutional protocol.
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Initiate a continuous intravenous infusion of this compound or vehicle control.
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After a specified pre-treatment period (e.g., 1 hour), transect the cuticle of a toenail.
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Immediately start a stopwatch.
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Gently blot the blood drop with filter paper every 30 seconds, without touching the wound.
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Stop the stopwatch when bleeding ceases (no bloodstain on the filter paper for two consecutive 30-second intervals).
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The bleeding time is the duration from the initial transection to the cessation of bleeding.
Monitoring Anticoagulation (Activated Partial Thromboplastin Time - aPTT)
Materials:
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Blood collection tubes containing 3.2% sodium citrate
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Centrifuge
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aPTT reagent kit
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Coagulometer
Procedure:
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Collect blood samples from the animal at specified time points post-BMS-262084 administration into citrate tubes.
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Mix the blood gently by inversion.
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Centrifuge the blood sample at the recommended speed and duration to obtain platelet-poor plasma.
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Perform the aPTT assay according to the manufacturer's instructions for the reagent kit and coagulometer.
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Record the clotting time in seconds.
Quantitative Data Summary
The following tables summarize the preclinical data available for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 vs. Factor XIa | Human | 2.8 nM | [1] |
| EC2x aPTT | Rabbit Plasma | 10.6 µM | [3] |
| EC2x aPTT | Human Plasma | 0.14 µM | [1] |
| EC2x aPTT | Rat Plasma | 2.2 µM | [1] |
Table 2: In Vivo Antithrombotic Efficacy of this compound in Rabbits (IV Infusion)
| Thrombosis Model | ED50 (mg/kg/h) | Reference |
| Arteriovenous-shunt thrombosis (AVST) | 0.4 | [3][5] |
| Venous thrombosis (VT) | 0.7 | [3][5] |
| Electrolytic-mediated carotid arterial thrombosis (ECAT) | 1.5 | [3][5] |
Table 3: Effect of High Doses of this compound on Cuticle Bleeding Time in Rabbits
| Dose (mg/kg/h) | Bleeding Time (Fold-Increase vs. Control) | Statistical Significance | Reference |
| 3 | 1.17 ± 0.04 | Not significant | [3][5] |
| 10 | 1.52 ± 0.07 | P < 0.05 | [3][5] |
Visualizations
Signaling Pathway
Caption: Inhibition of Factor XIa by this compound in the intrinsic coagulation pathway.
Experimental Workflow
Caption: Workflow for assessing bleeding risk of this compound in a preclinical setting.
Logical Relationship
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with BMS-262084
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with BMS-262084, a potent and irreversible factor XIa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small molecule, 4-carboxy-2-azetidinone-containing irreversible inhibitor of factor XIa (FXIa).[1][2][3] It exhibits high selectivity for FXIa with a half-maximal inhibitory concentration (IC50) of 2.8 nM.[1][4] this compound has demonstrated antithrombotic effects in various preclinical models.[1][2][5]
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
This compound is known to have limited aqueous solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] It is soluble in DMSO at a concentration of 50 mg/mL (117.51 mM), though this may require ultrasonic treatment and warming to 60°C.[4] It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]
Q3: My this compound is precipitating out of solution during my experiment. What can I do?
Precipitation can occur for several reasons, including solvent choice, concentration, and temperature. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Before preparing aqueous dilutions, ensure that this compound is fully dissolved in the stock solvent (e.g., DMSO). Sonication and gentle warming can aid in this process.[4]
-
Use of Co-solvents: For aqueous-based assays, using a co-solvent system is often necessary. Formulations including PEG300, Tween-80, or SBE-β-CD can help maintain solubility.[4]
-
Prepare Fresh Solutions: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4]
-
pH Adjustment: While not explicitly detailed for this compound in the provided results, adjusting the pH of the buffer can sometimes improve the solubility of compounds with ionizable groups.[6] General strategies for poorly soluble drugs often include pH modification.[7]
Q4: What are some established protocols for preparing this compound for in vivo administration?
For in vivo experiments, a multi-component solvent system is typically required. It is important to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute it with a series of co-solvents.[4] Below are some example protocols that yield a clear solution at ≥ 2.5 mg/mL.[4]
Solubility Data
| Solvent/System | Concentration | Observations |
| DMSO | 50 mg/mL (117.51 mM) | Requires sonication and warming to 60°C.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.88 mM) | Clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.88 mM) | Clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.88 mM) | Clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation (50 mg/mL in DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex the tube to mix.
-
Place the tube in an ultrasonic water bath for 10-15 minutes.
-
If the solid is not fully dissolved, warm the solution at 60°C for 5-10 minutes with intermittent vortexing until a clear solution is obtained.
-
Store the stock solution at -80°C.
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentration. It is important to add the stock solution to the aqueous buffer while vortexing to minimize precipitation.
-
Protocol 2: Preparation of this compound for In Vivo Administration (Co-solvent Formulation)
This protocol is based on a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO following the steps in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add 450 µL of saline to the mixture and vortex to obtain the final formulation with a this compound concentration of 2.5 mg/mL.
-
Administer the freshly prepared solution to the experimental animal.
Visualizations
Caption: Intrinsic coagulation pathway and the inhibitory action of this compound on Factor XIa.
Caption: Workflow for preparing this compound solutions for in vitro and in vivo experiments.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The intrinsic pathway of coagulation and thrombosis: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting aPTT results in the presence of BMS-262084
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting Activated Partial Thromboplastin Time (aPTT) results during experiments involving BMS-262084.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule that acts as an irreversible inhibitor of Factor XIa (FXIa).[1][2] It is a 4-carboxy-2-azetidinone-containing compound.[1][3] By inhibiting FXIa, this compound effectively blocks the intrinsic pathway of the coagulation cascade, which is crucial for thrombus growth and stabilization.[3][4] Its high selectivity for FXIa over other coagulation proteases minimizes off-target effects.[1][2]
Diagram of the Intrinsic Coagulation Pathway and this compound Inhibition
Caption: Inhibition of Factor XIa by this compound in the intrinsic coagulation pathway.
Q2: How does this compound affect standard coagulation assays?
This compound selectively prolongs the aPTT without affecting the Prothrombin Time (PT) or Thrombin Time (TT).[1][3] This is because the aPTT assay evaluates the integrity of the intrinsic and common pathways, where Factor XI is a key component. The PT assay, on the other hand, assesses the extrinsic and common pathways, which are not directly affected by the inhibition of FXIa.
Q3: Is the aPTT a suitable pharmacodynamic biomarker for this compound activity?
Yes, studies have shown that the antithrombotic effect of this compound significantly correlates with ex vivo aPTT prolongation.[1][5][6] This makes the aPTT a useful and reliable pharmacodynamic biomarker to assess the anticoagulant activity of this compound in preclinical experiments.[1][6]
Q4: What are the expected quantitative effects of this compound on aPTT?
This compound demonstrates potent, species-dependent activity. The half-maximal inhibitory concentration (IC50) against human FXIa is 2.8 nM.[2][3] The concentration required to double the baseline aPTT (EC2x) varies across different species.
| Parameter | Species | Value | Reference |
| IC50 vs. FXIa | Human | 2.8 nM | [2][3] |
| EC2x (aPTT) | Human Plasma | 0.14 µM | [2] |
| EC2x (aPTT) | Rat Plasma | 2.2 µM | [2] |
| EC2x (aPTT) | Rabbit Plasma | 10.6 µM | [1] |
Troubleshooting Guide
Issue: Inconsistent or unexpected aPTT results in the presence of this compound.
Unexpected aPTT values (either too high, too low, or highly variable) can arise from several factors. Follow this guide to troubleshoot potential issues.
Logical Flow for Troubleshooting aPTT Results
Caption: A step-by-step guide for troubleshooting erroneous aPTT results.
Q5: My aPTT results are highly variable. What should I check first?
-
Pre-Analytical Variables: These are the most common source of error in coagulation testing.[7]
-
Sample Collection: Ensure the correct blood-to-anticoagulant ratio (typically 9:1) is used in the sodium citrate tube. Under- or over-filling the tube can lead to falsely prolonged or shortened clotting times, respectively.[8]
-
Sample Quality: Visually inspect plasma for hemolysis or small clots. Clot formation consumes coagulation factors, which can falsely prolong the aPTT.[7]
-
Sample Processing: Plasma should be separated from cells promptly. Delays can affect results, especially in heparinized samples, though this is less of a concern for FXIa inhibitors.[7]
-
-
Reagent and Instrument Performance:
-
Reagent Sensitivity: Different aPTT reagents have varying sensitivities to coagulation factors and inhibitors.[7][9] Ensure you are using a consistent lot number for a given set of experiments.
-
Quality Control: Always run quality control samples to verify that the instrument and reagents are performing within established ranges.
-
Q6: The aPTT is prolonged even in my control samples without this compound. What could be the cause?
If the baseline aPTT is prolonged, it may indicate an underlying factor deficiency or the presence of an interfering substance.
-
Factor Deficiency: An inherited or acquired deficiency in factors of the intrinsic pathway (e.g., VIII, IX, XI, XII) can prolong the aPTT.[10]
-
Presence of an Inhibitor: A nonspecific inhibitor, such as a lupus anticoagulant, can prolong the aPTT by binding to phospholipids used in the assay.[11]
Q7: How can I determine if a prolonged aPTT is due to a factor deficiency or a different inhibitor?
A mixing study is the standard procedure to differentiate between a factor deficiency and the presence of a factor inhibitor.[8][11][12]
-
Procedure: The patient's plasma is mixed in a 1:1 ratio with normal pooled plasma (which contains normal levels of all clotting factors). The aPTT is then measured on the mixture.[8]
-
Interpretation:
-
Correction: If the aPTT of the mixture corrects to within the normal range, it suggests a factor deficiency that was replenished by the normal plasma.[8][11]
-
No Correction: If the aPTT remains prolonged, it indicates the presence of an inhibitor (in this context, one other than the expected this compound) that is also inhibiting the factors in the normal plasma.[8][11]
-
Experimental Protocols
Protocol 1: Measurement of aPTT in Plasma Samples
This protocol describes a general method for determining the aPTT of citrated plasma samples in the presence of an experimental compound like this compound.
-
Sample Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube (light blue top).
-
Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Carefully aspirate the plasma supernatant for analysis. Samples can be tested immediately or stored at -80°C.
-
-
Assay Procedure (Automated Coagulometer):
-
Pre-warm the instrument and reagents to 37°C.
-
Pipette 50 µL of the test plasma (containing a known concentration of this compound or vehicle control) into a cuvette.
-
Add 50 µL of aPTT reagent (containing a contact activator like silica and phospholipids).
-
Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM calcium chloride (CaCl2).
-
The instrument will automatically detect clot formation and record the time in seconds.
-
-
Data Analysis:
-
Record the aPTT in seconds.
-
Compare the aPTT of samples containing this compound to the vehicle control.
-
Data can be presented as the raw clotting time or as a fold-increase over the baseline (control) aPTT.
-
Workflow for aPTT Measurement and Interpretation
Caption: Standard experimental workflow for aPTT analysis with this compound.
References
- 1. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XI, a potential target for anticoagulation therapy for venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. APTT | HE [hematology.mlsascp.com]
- 9. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 10. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. medschool.co [medschool.co]
Limitations of BMS-262084 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-262084.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule that functions as an irreversible inhibitor of Factor XIa (FXIa).[1][2][3] It contains a 4-carboxy-2-azetidinone moiety.[1][4] By irreversibly binding to FXIa, it blocks the intrinsic pathway of coagulation.[5][6] This mechanism contributes to its antithrombotic effects.
Q2: What are the key advantages of this compound observed in preclinical studies?
A2: Preclinical studies have shown that this compound effectively prevents thrombosis in various animal models.[1][7] A significant advantage is its ability to produce antithrombotic effects with minimal prolongation of bleeding time, suggesting a lower risk of bleeding complications compared to some other anticoagulants.[1][4][8]
Q3: Has the efficacy and safety of this compound been evaluated in humans?
A3: As of current literature, there are no published studies reporting the safety and efficacy of this compound in humans.[4][5] Its development status beyond preclinical studies is not detailed in the available information.
Troubleshooting Guide
Problem 1: Inconsistent antithrombotic efficacy in our animal model.
-
Possible Cause 1: Model Selection. this compound has demonstrated efficacy in models of thrombosis induced by endothelial injury, such as the ferric chloride-induced carotid artery injury model and electrolytic-mediated carotid arterial thrombosis (ECAT).[4][7] However, its efficacy may be limited in models driven by tissue factor (TF) infusion.[4][5]
-
Troubleshooting Tip: Ensure the chosen animal model is appropriate for evaluating an inhibitor of the intrinsic coagulation pathway. Models that rely heavily on the extrinsic (Tissue Factor) pathway may not show a significant effect with FXIa inhibition.
-
Possible Cause 2: Dosing and Administration. this compound has been shown to have a dose-dependent antithrombotic effect.[1][4] In preclinical studies, it has been administered intravenously (IV).[1][2]
-
Troubleshooting Tip: Verify that the dose and route of administration are consistent with published effective protocols. Refer to the quantitative data tables below for reported efficacious doses in various models.
Problem 2: Observing unexpected bleeding in our animal model.
-
Possible Cause 1: High Dosage. While this compound generally shows minimal impact on bleeding time, high doses have been reported to cause a slight but significant increase in cuticle bleeding time in rabbits.[4]
-
Troubleshooting Tip: Consider a dose-response study to find the optimal therapeutic window that provides antithrombotic efficacy without significant bleeding.
-
Possible Cause 2: Off-Target Effects. Although described as selective, all small molecules have the potential for off-target effects.[9][10] this compound has been shown to inhibit human tryptase with an IC50 of 5 nM.[2]
-
Troubleshooting Tip: If bleeding is observed at doses that are not expected to be problematic, consider investigating potential off-target effects on other proteases or cellular pathways that might influence hemostasis.
Problem 3: Difficulty with in vitro assay setup and interpretation.
-
Possible Cause 1: Incorrect Coagulation Assay. this compound specifically prolongs the activated partial thromboplastin time (aPTT), which measures the integrity of the intrinsic and common coagulation pathways.[1][4] It does not typically affect the prothrombin time (PT) or thrombin time (TT).[1]
-
Troubleshooting Tip: Use aPTT as the primary pharmacodynamic biomarker to assess the in vitro activity of this compound.[1][8] Lack of change in PT and TT is an expected finding and confirms the selectivity of the inhibitor for the intrinsic pathway.
-
Possible Cause 2: Reagent and Cell Culture Variability. The reproducibility of cell-based and plasma-based assays can be affected by factors such as reagent quality, cell passage number, and confluency.[11][12][13]
-
Troubleshooting Tip: Use authenticated cell lines, monitor cell passage number, and ensure cells are in the exponential growth phase for assays.[12] Standardize reagent lots and follow established protocols carefully to minimize variability.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 vs. Factor XIa | Human | 2.8 nM | [2][4] |
| IC50 vs. Human Tryptase | Human | 5 nM | [2] |
| EC2x (aPTT) | Rabbit Plasma | 10.6 µM | [1][14] |
| EC2x (aPTT) | Human Plasma | 0.14 µM | [2] |
| EC2x (aPTT) | Rat Plasma | 2.2 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Rabbit Models
| Model | Endpoint | ED50 (IV Infusion) | Reference |
| Arteriovenous-Shunt Thrombosis (AVST) | Thrombus Weight Reduction | 0.4 mg/kg/h | [1][8] |
| Venous Thrombosis (VT) | Thrombus Weight Reduction | 0.7 mg/kg/h | [1][8] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | Increased Blood Flow | 1.5 mg/kg/h | [1][8] |
Table 3: Effect of this compound on Bleeding Time in Rabbits
| Dose (IV Infusion) | Fold-Increase in Bleeding Time | P-value vs. Control | Reference |
| 3 mg/kg/h | 1.17 ± 0.04 | Not Significant | [1][14] |
| 10 mg/kg/h | 1.52 ± 0.07 | < 0.05 | [1][14] |
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
-
Animal Preparation: Anesthetize male rats according to approved institutional protocols.
-
Surgical Procedure: Isolate the common carotid artery.
-
Thrombus Induction: Apply a filter paper saturated with ferric chloride solution (typically 35%) to the adventitial surface of the artery for a defined period (e.g., 10 minutes).
-
Drug Administration: Administer this compound intravenously. A reported effective dosing regimen is a 2-12 mg/kg bolus followed by a 2-12 mg/kg/h infusion.[2]
-
Endpoint Measurement: Monitor carotid blood flow using a Doppler flow probe. At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.[2][4]
Protocol 2: In Vitro Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Preparation: Prepare citrated plasma from the species of interest (e.g., human, rabbit, rat).
-
Incubation: Incubate the plasma with various concentrations of this compound or vehicle control at 37°C for a specified time.
-
aPTT Measurement: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma samples and incubate.
-
Clotting Initiation: Add calcium chloride to initiate coagulation.
-
Data Analysis: Measure the time to clot formation using a coagulometer. Determine the concentration of this compound required to double the aPTT (EC2x).[1][2]
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Preclinical evaluation workflow for this compound.
Caption: Troubleshooting logic for preclinical studies with this compound.
References
- 1. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The intrinsic pathway of coagulation and thrombosis: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 12. youtube.com [youtube.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: BMS-262084 Antithrombotic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-262084 in antithrombotic assays.
Troubleshooting Guides
This section addresses common issues that may lead to variability in your experimental results with this compound.
| Issue / Observation | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent aPTT prolongation with this compound | Reagent variability | Ensure consistent lot numbers for aPTT reagents (activator and calcium chloride) throughout the study. Different reagents can have varying sensitivities to FXIa inhibitors.[1][2] |
| Pre-analytical sample issues | Follow a strict protocol for blood collection and processing. Ensure proper blood-to-anticoagulant ratio (9:1), gentle inversion of collection tubes, and timely plasma separation by centrifugation to obtain platelet-poor plasma.[3][4][5] | |
| Instrument variability | Use the same coagulometer for all measurements within a study. Different instruments may use different clot detection methods (e.g., optical vs. mechanical), which can influence results.[6] | |
| Temperature fluctuations | Pre-warm all reagents and plasma samples to 37°C before initiating the assay. Maintain a constant temperature during the incubation and reading steps.[5][7][8] | |
| No significant change in PT or TT with this compound | Expected drug action | This is the expected outcome. This compound is a selective inhibitor of Factor XIa (FXIa), which is part of the intrinsic coagulation pathway.[9] The prothrombin time (PT) assesses the extrinsic and common pathways, and the thrombin time (TT) evaluates the final step of fibrin formation. Therefore, this compound should not significantly prolong these clotting times.[9] |
| High variability in in vivo thrombosis models | Animal-specific physiological differences | Ensure a sufficient number of animals per group to account for biological variability. Standardize animal age, weight, and sex within each experimental group. |
| Inconsistent surgical procedure | For models like ferric chloride-induced thrombosis or venous stasis, standardize the surgical technique, including the concentration and application time of ferric chloride, and the degree of vessel ligation.[10][11][12] | |
| Anesthetic effects | Use a consistent anesthetic agent and dosage, as some anesthetics can affect coagulation parameters. | |
| Precipitation of this compound in solution | Poor solubility | This compound may require specific solvent systems for complete dissolution. Consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Gentle heating and/or sonication may aid in dissolution. Prepare fresh working solutions for in vivo experiments on the day of use. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and irreversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[9][13] It has an IC50 of 2.8 nM against human FXIa.[7][14] By inhibiting FXIa, this compound prevents the downstream amplification of thrombin generation, thereby exerting its antithrombotic effect.
Q2: Which coagulation assay is most appropriate for measuring the pharmacodynamic effect of this compound?
A2: The activated partial thromboplastin time (aPTT) assay is the most suitable pharmacodynamic biomarker for this compound's activity.[9][15] The prolongation of aPTT is dose-dependent and correlates with the antithrombotic efficacy of the compound.[9][15][16][17]
Q3: Why doesn't this compound prolong the prothrombin time (PT)?
A3: The PT assay evaluates the extrinsic and common pathways of coagulation, which are initiated by tissue factor and involve Factor VII. Since this compound is a selective inhibitor of FXIa in the intrinsic pathway, it does not affect the factors measured by the PT assay.[9]
Q4: What are some key sources of variability in aPTT assays?
A4: Variability in aPTT results can arise from pre-analytical factors such as improper sample collection (e.g., incorrect blood-to-anticoagulant ratio, inadequate mixing), delayed processing, and hemolysis or lipemia in the plasma sample.[6] Analytical variables include the choice of aPTT reagent (different activators like silica, kaolin, or ellagic acid have different sensitivities), the instrument used for clot detection, and incubation times.[1][7]
Q5: Can I use this compound in human subjects?
A5: Currently, there are no published studies on the safety and efficacy of this compound in humans.[7][17] Its use is intended for preclinical research purposes only.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 vs. Factor XIa | Human | 2.8 nM | [7][14] |
| IC50 vs. Tryptase | Human | 5 nM | |
| EC2x for aPTT | Rabbit | 10.6 µM | [9][15] |
Table 2: In Vivo Antithrombotic Efficacy of this compound in Rabbits
| Thrombosis Model | ED50 (mg/kg/h, IV) | Reference |
| Arteriovenous-Shunt Thrombosis (AVST) | 0.4 | [9][15] |
| Venous Thrombosis (VT) | 0.7 | [9][15] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | 1.5 | [9][15] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[4] Gently invert the tube several times to mix. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[8]
-
Assay Procedure:
-
Pre-warm the platelet-poor plasma, aPTT reagent (containing a contact activator like silica), and 0.025 M calcium chloride (CaCl2) solution to 37°C.[7]
-
In a coagulometer cuvette, mix equal volumes (e.g., 50 µL) of plasma and the aPTT reagent.[13]
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.[7][13]
-
Add an equal volume (e.g., 50 µL) of pre-warmed CaCl2 to the mixture to initiate coagulation.[13]
-
The coagulometer will measure the time in seconds for a fibrin clot to form. This is the aPTT.
-
Prothrombin Time (PT) Assay
-
Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.[8][9]
-
Assay Procedure:
-
Pre-warm the platelet-poor plasma and the PT reagent (containing tissue factor and calcium) to 37°C.[14]
-
Pipette a volume of plasma (e.g., 50 µL) into a coagulometer cuvette.
-
Add a larger volume of the PT reagent (e.g., 100 µL) to the plasma to initiate clotting.[8]
-
The coagulometer measures the time in seconds for a fibrin clot to form, which is the PT.
-
In Vivo Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model (Rat)
-
Animal Preparation: Anesthetize the rat and surgically expose the carotid artery.
-
Thrombus Induction: Apply a piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 10-35%) to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).[10]
-
Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.
-
Thrombus Measurement: After a set period, excise the injured arterial segment and measure the weight of the thrombus.
-
Drug Administration: this compound can be administered intravenously (e.g., as a bolus followed by continuous infusion) at various doses before the induction of thrombosis.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Caption: Workflow for the in vivo ferric chloride-induced arterial thrombosis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolabo.fr [biolabo.fr]
- 4. labcorp.com [labcorp.com]
- 5. linear.es [linear.es]
- 6. Falsely prolonged activated partial thromboplastin time – a pre- and post-analytical issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 15. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small Molecule Factor XIa Inhibitors: BMS-262084 and Beyond
The landscape of anticoagulant therapy is evolving, with a focus on developing agents that can prevent thrombosis without significantly increasing the risk of bleeding. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising target to achieve this goal. This guide provides a detailed comparison of BMS-262084, an early yet potent FXIa inhibitor, with other notable small molecule inhibitors that have advanced in clinical research.
The Role of FXIa in Coagulation
Factor XI (FXI) is a serine protease that, once activated to FXIa, amplifies the production of thrombin, a central enzyme in clot formation. The intrinsic pathway, where FXIa plays a crucial role, is thought to be more involved in the growth and stabilization of a thrombus (pathological clotting) rather than in the initial response to vessel injury (hemostasis).[1][2][3] This distinction provides a therapeutic window for FXIa inhibitors to prevent thrombosis while preserving normal hemostatic functions, potentially offering a safer alternative to traditional anticoagulants.[1][2][3]
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. ONO‐7684 a novel oral FXIa inhibitor: Safety, tolerability, pharmacokinetics and pharmacodynamics in a first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMS-262084: A Comparative Guide to its Activity Using Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Factor XIa (FXIa) inhibitor, BMS-262084, with other relevant inhibitors, supported by experimental data and detailed methodologies. The focus is on the validation of its inhibitory activity using chromogenic substrate assays, a common and effective method for in vitro characterization of enzyme inhibitors.
Comparative Inhibitory Activity of this compound
This compound is a potent and selective irreversible inhibitor of human Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its high affinity for FXIa and selectivity over other serine proteases make it a subject of significant interest in the development of novel antithrombotic agents with a potentially lower risk of bleeding compared to traditional anticoagulants.[1]
The following table summarizes the inhibitory potency of this compound against FXIa and its selectivity against other related serine proteases. For comparative purposes, data for other known FXIa inhibitors are also included.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. Other Proteases |
| This compound | Human Factor XIa | IC50: 2.8 nM [1][3] | Tryptase (IC50: 5 nM) , Trypsin (IC50: 50 nM), Urokinase (IC50: 542 nM), Plasma Kallikrein (IC50: 550 nM), Plasmin (IC50: 1.7 µM), Thrombin (Factor IIa) (IC50: 10.5 µM), Factor IXa (IC50: 17.4 µM)[3] |
| BMS-962212 | Human Factor XIa | Ki: 0.7 nM | Data not readily available in a comparative format. |
| Asundexian | Human Factor XIa | IC50: 5.0 nM | Data not readily available in a comparative format.[4] |
| Milvexian | Human Factor XIa | Data not readily available in a comparative format. | Data not readily available in a comparative format. |
Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The data presented here are compiled from various sources and may not have been determined under identical experimental conditions, which can influence the absolute values.
Experimental Protocol: Chromogenic Factor XIa Inhibition Assay
While a specific, detailed protocol for the validation of this compound using a chromogenic substrate is not available in the public domain, the following is a general and widely accepted methodology based on commercially available kits and published research on similar direct FXIa inhibitors. This protocol can be adapted for the characterization of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa.
Principle: The assay measures the activity of FXIa through a cascade reaction. FXIa activates Factor IX (FIX) to FIXa, which in turn activates Factor X (FX) to FXa. The generated FXa then cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXIa activity. In the presence of an inhibitor like this compound, the activity of FXIa is reduced, leading to a decrease in the rate of color formation.
Materials:
-
Purified human Factor XIa
-
Purified human Factor IX
-
Purified human Factor X
-
Chromogenic substrate for Factor Xa (e.g., S-2765)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein like BSA)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should typically span a range that is expected to produce 0% to 100% inhibition.
-
Prepare working solutions of human FXIa, FIX, and FX in the assay buffer at their optimal concentrations.
-
Prepare the chromogenic FXa substrate solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer to all wells.
-
Add a small volume of the different concentrations of this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the human FXIa solution to all wells except for the blank controls.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic cascade, add a mixture of FIX and FX to all wells.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C to allow for the activation of FX to FXa.
-
-
Detection:
-
Add the chromogenic FXa substrate to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stop solution (e.g., acetic acid) and then read the final absorbance.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each inhibitor concentration from the linear portion of the kinetic curve (change in absorbance per unit time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100, where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate in the absence of the inhibitor.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological process and the experimental setup, the following diagrams have been generated using Graphviz (DOT language).
Caption: Coagulation cascade showing the inhibition of Factor XIa by this compound.
Caption: Experimental workflow for the chromogenic Factor XIa inhibition assay.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of BMS-262084 and Traditional Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, irreversible factor XIa (FXIa) inhibitor, BMS-262084, with traditional anticoagulants such as warfarin and heparin. The following sections present a comprehensive overview of their mechanisms of action, supported by preclinical data on efficacy and safety, and detailed experimental protocols. This objective analysis is intended to inform researchers and drug development professionals on the potential advantages of targeting FXIa for anticoagulation.
Mechanism of Action: A Tale of Two Pathways
Traditional anticoagulants exert their effects on the common pathway of the coagulation cascade, which is crucial for physiological hemostasis. In contrast, this compound targets the intrinsic pathway, a key driver of thrombosis with a lesser role in hemostasis. This fundamental difference in their mechanism of action underpins the potential for a wider therapeutic window with FXIa inhibitors.
This compound: This small molecule is a potent and selective irreversible inhibitor of FXIa, with an IC50 of 2.8 nM against human FXIa.[1] By inhibiting FXIa, this compound effectively blocks the amplification of the intrinsic coagulation cascade, a critical pathway in the development of pathological thrombi.
Traditional Anticoagulants:
-
Warfarin: As a vitamin K antagonist, warfarin inhibits the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[2] This broad-spectrum inhibition affects multiple points in the coagulation cascade.
-
Heparin (Unfractionated): Heparin acts by binding to antithrombin III, a natural anticoagulant, and accelerating its inactivation of thrombin (factor IIa) and factor Xa.[2]
The distinct mechanisms are illustrated in the signaling pathway diagram below.
Figure 1: Coagulation cascade and targets of anticoagulants.
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies in rabbit models of thrombosis demonstrate the potent antithrombotic effects of this compound. The following tables summarize the available quantitative data for this compound and provide context with data from studies on traditional anticoagulants in similar models. A direct head-to-head comparison in the same study was not available in the reviewed literature.
Table 1: Antithrombotic Efficacy of this compound in Rabbit Thrombosis Models
| Thrombosis Model | Endpoint | This compound ED50 (mg/kg/h, IV) | Reference |
| Arteriovenous-Shunt Thrombosis (AVST) | Thrombus Weight Reduction | 0.4 | [3] |
| Venous Thrombosis (VT) | Thrombus Weight Reduction | 0.7 | [3] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | Increased Blood Flow | 1.5 | [3] |
Table 2: Antithrombotic Effects of Traditional Anticoagulants in Rabbit Models
| Anticoagulant | Thrombosis Model | Effective Dose | Endpoint | Reference |
| Unfractionated Heparin | Venous Thrombosis | >100 U/kg/h | Increased Blood Flow | [4] |
| Warfarin | Venous Stasis Thrombosis | 1.5 mg/kg/day (for 10 days) | Significant antithrombotic effect | [5] |
Note: Direct comparison of ED50 values is challenging due to differences in experimental protocols, dosing regimens (continuous infusion for this compound vs. daily administration for warfarin), and reported units (mg/kg/h vs. U/kg/h for heparin).
Safety Profile: The Bleeding Risk
A significant advantage of targeting FXIa is the potential for a reduced bleeding risk compared to traditional anticoagulants. Preclinical data for this compound supports this hypothesis.
Table 3: Effect of this compound on Bleeding Time in Rabbits
| Dose (mg/kg/h, IV) | Fold-Increase in Cuticle Bleeding Time (vs. Control) | Reference |
| 3 | 1.17 ± 0.04 | [3] |
| 10 | 1.52 ± 0.07* | [3] |
*P < 0.05 vs. control
At doses that produced significant antithrombotic effects (ED50 values of 0.4-1.5 mg/kg/h), this compound demonstrated a minimal increase in bleeding time.[3] In contrast, traditional anticoagulants are well-known to be associated with a dose-dependent increase in bleeding risk.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to allow for replication and further investigation.
Rabbit Arteriovenous-Shunt Thrombosis (AVST) Model
This model assesses venous thrombosis in an extracorporeal shunt.
References
- 1. Dose-dependent antithrombotic effect of warfarin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of warfarin on thrombosis of the jugular veins of rabbits induced by prolonged stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide factor Xa inhibitors II. Antithrombotic evaluation in a rabbit model of electrically induced carotid artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antithrombotic effects of warfarin and heparin following infusions of tissue thromboplastin in rabbits: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Factor XIa Inhibition: A Comparative Analysis of BMS-262084
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a detailed comparison of the cross-reactivity profile of BMS-262084, a potent irreversible inhibitor of Factor XIa (FXIa), with other alternatives. The following sections present quantitative data, in-depth experimental methodologies, and visual representations of the key biological pathways and experimental workflows.
This compound is recognized as a potent and selective inhibitor of human Factor XIa, with a reported IC50 of 2.8 nM. It also demonstrates inhibitory activity against human tryptase, with an IC50 of 5 nM.[1] Its selectivity has been evaluated against a panel of other serine proteases, highlighting its preferential activity towards FXIa.[1] This targeted approach is crucial in the development of antithrombotic agents, aiming to minimize off-target effects and associated adverse events.
Comparative Cross-reactivity Profile
To objectively assess the selectivity of this compound, its inhibitory activity was tested against a range of serine proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes.
| Target Enzyme | This compound IC50 (µM) |
| Human Factor XIa | 0.0028 |
| Human Tryptase | 0.005 |
| Trypsin | 0.05 |
| Urokinase | 0.542 |
| Plasma Kallikrein | 0.55 |
| Plasmin | 1.7 |
| Thrombin (Factor IIa) | 10.5 |
| Factor IXa | 17.4 |
| [1] |
Alternative Factor XIa Inhibitors:
-
BMS-962212: A reversible and highly selective parenteral small-molecule inhibitor of FXIa.[2]
-
BMS-724296: A reversible and selective FXIa inhibitor.[3]
-
BMS-654457: A tetrahydroquinoline derivative that reversibly and selectively inhibits FXIa.[3]
The development of these selective inhibitors underscores the ongoing effort to target FXIa with high precision, thereby aiming to separate antithrombotic efficacy from bleeding risk.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro protease inhibition assay used to determine the IC50 value of an irreversible inhibitor.
In Vitro Protease Inhibition Assay (Irreversible Inhibitor)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target protease by 50% (IC50) after a defined incubation period.
Materials:
-
Purified target protease (e.g., human Factor XIa)
-
Fluorogenic or chromogenic substrate specific to the protease
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and CaCl2)
-
96-well microtiter plates (black plates for fluorescent assays)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of the target protease in assay buffer to a final concentration that yields a linear reaction rate over the course of the assay.
-
Prepare a solution of the substrate in assay buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add a fixed volume of the protease solution.
-
Add a corresponding volume of each inhibitor dilution to the wells. Include control wells with assay buffer and solvent (DMSO) only (to measure uninhibited enzyme activity) and wells with substrate only (for background measurement).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C). This pre-incubation step is crucial for irreversible inhibitors to allow for the covalent bond formation with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in fluorescence or absorbance over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths (for fluorescent substrates) or a specific wavelength (for chromogenic substrates).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration from the linear portion of the kinetic curves.
-
Normalize the reaction rates to the uninhibited control (enzyme + solvent).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing the Landscape
To better understand the biological context and experimental design, the following diagrams are provided.
Figure 1: The coagulation cascade, highlighting the role of Factor XIa and the inhibitory action of this compound.
Figure 2: A generalized workflow for an in vitro protease inhibition assay.
References
Efficacy of BMS-262084 in Apixaban-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-262084, a potent and irreversible inhibitor of Factor XIa (FXIa), and apixaban, a direct Factor Xa (FXa) inhibitor. While direct experimental data on the efficacy of this compound in models specifically designed for apixaban resistance is not currently available in published literature, this document synthesizes existing preclinical data for both compounds and explores the mechanistic rationale for the potential utility of this compound in scenarios of diminished response to FXa inhibitors.
Introduction
Apixaban is a widely used direct oral anticoagulant (DOAC) that targets Factor Xa, a critical enzyme in the common pathway of the coagulation cascade.[1][2] While generally effective, instances of treatment failure or resistance have been reported, prompting the exploration of alternative anticoagulant strategies.[3] this compound represents a novel approach by targeting Factor XIa, a key component of the intrinsic pathway of coagulation.[4][5] The rationale for this approach is that inhibiting the intrinsic pathway may offer a potent antithrombotic effect with a potentially lower risk of bleeding compared to targeting the common pathway.[4][6]
Mechanism of Action: A Tale of Two Pathways
The differential targets of this compound and apixaban within the coagulation cascade are fundamental to understanding their respective roles and potential for sequential or alternative use.
-
Apixaban: As a direct FXa inhibitor, apixaban blocks the conversion of prothrombin to thrombin, a central step in the final common pathway of coagulation.[1][7] This inhibits thrombus formation by reducing fibrin generation.[1]
-
This compound: This compound is a potent, selective, and irreversible inhibitor of FXIa.[5] FXIa is situated upstream in the intrinsic pathway and is responsible for activating Factor IX.[6] By inhibiting FXIa, this compound attenuates the amplification of thrombin generation, a process crucial for thrombus growth and stabilization, while potentially having a lesser impact on initial hemostasis which is primarily driven by the extrinsic (tissue factor) pathway.[4]
The distinct mechanisms suggest that in a state of apixaban resistance, where the activity of FXa may not be sufficiently inhibited, targeting an upstream enzyme like FXIa with this compound could provide an effective alternative antithrombotic effect.
Figure 1: Coagulation cascade showing the inhibitory targets of this compound and apixaban.
Preclinical Efficacy and Safety Data
The following tables summarize the available preclinical data for this compound and apixaban in various animal models of thrombosis and hemostasis. It is important to note that these studies were not conducted in apixaban-resistant models.
Table 1: Preclinical Data for this compound
| Parameter | Species | Model | Key Findings | Reference |
| In Vitro Activity | Human | Purified enzyme | IC50 of 2.8 nM against human FXIa. | [5] |
| Human, Rat | Plasma | Doubles aPTT at 0.14 µM and 2.2 µM, respectively. | [5] | |
| Antithrombotic Efficacy | Rat | FeCl3-induced carotid artery thrombosis | Dose-dependently reduced thrombus weight and improved vessel patency. | [4] |
| Rabbit | Arteriovenous-shunt thrombosis (AVST) | ED50 of 0.4 mg/kg/h IV. | [8][9] | |
| Rabbit | Venous thrombosis (VT) | ED50 of 0.7 mg/kg/h IV. | [8][9] | |
| Rabbit | Electrolytic-mediated carotid arterial thrombosis (ECAT) | ED50 of 1.5 mg/kg/h IV. | [8][9] | |
| Hemostasis | Rat | Cuticle, renal cortex, and mesenteric vessel puncture | Did not increase bleeding time at effective antithrombotic doses. | [4] |
| Rabbit | Cuticle bleeding time | Slight but significant increase in bleeding time only at high doses (10 mg/kg/h). | [8][9] |
Table 2: Preclinical Data for Apixaban
| Parameter | Species | Model | Key Findings | Reference |
| In Vitro Activity | Human | Purified enzyme | Ki of 0.08 nM for human FXa. | [10] |
| Antithrombotic Efficacy | Rabbit | Arteriovenous-shunt thrombosis (AVST) | Dose-dependent reduction in thrombus weight. | [10] |
| Rabbit | Electrolytic-mediated carotid arterial thrombosis (ECAT) | Dose-dependent antithrombotic effects. | [10] | |
| Hemostasis | Rabbit | Cuticle bleeding time | Did not significantly increase bleeding time at doses effective for antithrombosis. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FeCl3-Induced Carotid Artery Thrombosis Model (Rat)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is isolated and a flow probe is placed to monitor blood flow.
-
Thrombus Induction: A filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a specified duration to induce endothelial injury and subsequent thrombosis.
-
Drug Administration: this compound or vehicle is administered intravenously (e.g., as a bolus followed by a continuous infusion) prior to the FeCl3 application.
-
Endpoint Measurement: Carotid artery blood flow is monitored for a set period. After the observation period, the thrombotic segment of the artery is isolated and the thrombus is excised and weighed.
Arteriovenous-Shunt Thrombosis Model (Rabbit)
-
Animal Preparation: New Zealand White rabbits are anesthetized. The carotid artery and jugular vein are cannulated.
-
Shunt Placement: An extracorporeal shunt containing a silk thread is placed between the arterial and venous cannulas.
-
Drug Administration: this compound or vehicle is administered as a continuous intravenous infusion starting before the shunt is opened to blood flow.
-
Endpoint Measurement: Blood is allowed to circulate through the shunt for a defined period. The silk thread with the formed thrombus is then removed and the wet weight of the thrombus is determined.
Hypothetical Experimental Workflow for Comparative Efficacy in an Apixaban-Resistant Model
Given the absence of established apixaban-resistant models in the literature, a hypothetical workflow for a future comparative study is proposed.
Figure 2: Hypothetical workflow for comparing this compound and apixaban in a resistant model.
Conclusion
This compound, with its distinct mechanism of targeting FXIa, presents a theoretically sound alternative for anticoagulation in scenarios where the efficacy of FXa inhibitors like apixaban may be compromised. The preclinical data for this compound demonstrates potent antithrombotic activity with a favorable safety profile, particularly concerning bleeding risk. While direct comparative studies in apixaban-resistant models are needed to confirm this hypothesis, the existing evidence strongly supports further investigation into the clinical utility of FXIa inhibitors as a novel therapeutic strategy in thrombosis management. Future research should focus on the development of clinically relevant models of DOAC resistance to rigorously evaluate the efficacy of next-generation anticoagulants such as this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of factor XIa as a new approach to anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances | Semantic Scholar [semanticscholar.org]
- 9. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Comparison of Factor XIa Inhibitors: BMS-262084 and BMS-962212
In the landscape of anticoagulant therapy, Factor XIa (FXIa) has emerged as a promising target to mitigate thrombotic events with a potentially lower risk of bleeding compared to traditional anticoagulants. This guide provides a comparative preclinical overview of two small molecule FXIa inhibitors developed by Bristol-Myers Squibb: BMS-262084 and BMS-962212.
This compound is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible and selective inhibitor of FXIa.[1][2][3][4] In contrast, BMS-962212 is a tetrahydroisoquinoline derivative that functions as a reversible, direct, and highly selective inhibitor of FXIa.[1][5][6] This fundamental difference in their mechanism of action—irreversible versus reversible inhibition—underpins their distinct preclinical profiles.
Comparative Efficacy and Potency
Both compounds have demonstrated antithrombotic efficacy in various preclinical models. However, their potency and the experimental conditions under which they were tested vary.
| Parameter | This compound | BMS-962212 | Source |
| Target | Factor XIa | Factor XIa | [1] |
| Mechanism of Action | Irreversible inhibitor | Reversible, direct, and highly selective inhibitor | [1][2][6] |
| Potency (Human FXIa) | IC50: 2.8 nM | Ki: 0.7 nM | [1][2][6][7][8] |
| Selectivity | >70-fold selective over several other proteases | Highly selective | [2] |
Preclinical Antithrombotic Activity
This compound
Preclinical studies in rats and rabbits have demonstrated the antithrombotic effects of this compound. In a rat model of FeCl3-induced carotid artery injury, intravenous administration of this compound reduced thrombus weight and improved vessel patency.[1][2] Specifically, a dose of 12 mg/kg + 12 mg/kg/h resulted in a 73% reduction in carotid artery thrombus weight.[2] In rabbits, this compound showed dose-dependent antithrombotic effects in arteriovenous-shunt thrombosis (AVST), venous thrombosis (VT), and electrolytic-mediated carotid arterial thrombosis (ECAT) models, with ED50 values of 0.4, 0.7, and 1.5 mg/kg/h IV, respectively.[3]
BMS-962212
BMS-962212 has also shown robust antithrombotic activity in rabbit and non-human primate models. In rabbits, it reduced thrombus weight with an EC50 of 80 nM in an electrically-induced carotid artery thrombosis model.[7] In a monkey model of arterial thrombosis, intravenous doses of 0.5+1.4 and 2+5.6 mg/kg+mg/kg/h reduced thrombus weight by 35% and 74%, respectively.[8]
Impact on Hemostasis and Coagulation Parameters
A key differentiating factor for novel anticoagulants is their effect on bleeding time and standard coagulation assays.
| Parameter | This compound | BMS-962212 | Source |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged in a dose-dependent manner in vitro and ex vivo | Prolonged in a dose-dependent manner | [1][3][8] |
| Prothrombin Time (PT) | No effect | No effect | [1][3][8] |
| Bleeding Time | Did not increase at therapeutic doses, though a slight increase was noted at high doses in rabbits.[1][3] | Did not increase, even when co-administered with aspirin in rabbits and monkeys.[1][7][8] | |
| Platelet Aggregation | Did not inhibit ADP or collagen-induced platelet aggregation | Not specified in the provided results, but as a direct FXIa inhibitor, it is not expected to directly affect platelet aggregation. | [1] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and BMS-962212 involves the inhibition of Factor XIa within the intrinsic pathway of the coagulation cascade. This targeted inhibition is hypothesized to prevent thrombus propagation and stabilization with a reduced impact on hemostasis.
Caption: Inhibition of Factor XIa by BMS compounds.
Caption: Preclinical evaluation workflow for antithrombotics.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of preclinical data. The following are generalized descriptions based on the available literature.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency of the compound against human Factor XIa.
-
Methodology: The inhibitory activity of the compounds is typically measured using a chromogenic substrate assay. Purified human FXIa is incubated with a chromogenic substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage, measured by the change in absorbance, is used to calculate the IC50 or Ki value.
Activated Partial Thromboplastin Time (aPTT) Assay
-
Objective: To assess the effect of the compound on the intrinsic and common pathways of coagulation.
-
Methodology: Human or animal plasma is incubated with the test compound. An activator of the contact pathway (e.g., silica) and phospholipids are added, followed by calcium chloride to initiate coagulation. The time to clot formation is measured. An EC2x value, the concentration required to double the aPTT, can be determined.[3]
Animal Models of Thrombosis
-
FeCl3-Induced Carotid Artery Thrombosis (Rat):
-
Anesthetized rats are subjected to the surgical exposure of the carotid artery.
-
A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the artery to induce endothelial injury and subsequent thrombosis.
-
The test compound or vehicle is administered intravenously.
-
Thrombus formation is monitored, and at the end of the experiment, the thrombus is excised and weighed.[1]
-
-
Arteriovenous-Shunt Thrombosis (AVST) (Rabbit):
-
Anesthetized rabbits have a shunt created between the carotid artery and the jugular vein, containing a thrombogenic surface (e.g., a silk thread).
-
The test compound is infused intravenously.
-
After a set period, the shunt is removed, and the formed thrombus is weighed.[3]
-
-
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) (Rabbit/Monkey):
-
Anesthetized animals have their carotid artery exposed.
-
A stimulating electrode is placed on the artery, and a current is applied to induce endothelial damage and thrombosis.
-
The test compound is administered intravenously.
-
Blood flow is monitored, and thrombus weight is determined at the end of the study.[3][8]
-
Bleeding Time Assessment
-
Cuticle Bleeding Time (Rabbit):
-
Kidney Bleeding Time (Monkey):
-
In anesthetized monkeys, a standardized incision is made in the renal cortex.
-
The time to cessation of bleeding is recorded.[8]
-
Summary and Conclusion
Both this compound and BMS-962212 are potent inhibitors of Factor XIa with demonstrated antithrombotic efficacy in preclinical models. The key distinction lies in their mechanism of inhibition: this compound is an irreversible inhibitor, while BMS-962212 is a reversible inhibitor. Preclinical data suggests that both compounds have a favorable safety profile with minimal impact on bleeding time at efficacious doses, a characteristic that is highly desirable for novel anticoagulants. BMS-962212 has been advanced to clinical studies, indicating its potential as a therapeutic agent.[9] Further head-to-head comparative studies under identical experimental conditions would be necessary to definitively conclude on the superiority of one compound over the other.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for BMS-262084
For immediate use by researchers, scientists, and drug development professionals.
This document provides crucial safety information and procedural guidance for the proper disposal of BMS-262084, a potent and selective irreversible inhibitor of factor XIa. Due to the absence of a specific Safety Data Sheet (SDS) for this research compound, the following procedures are based on general best practices for handling potent, biologically active small molecules and compounds of the azetidinone class. A thorough risk assessment should be conducted by qualified personnel before handling and disposal.
Chemical and Physical Properties
While a comprehensive official dataset for this compound is not publicly available, the following information has been compiled from scientific literature.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₂₀H₂₄N₄O₄ |
| Molecular Weight | 398.43 g/mol |
| Chemical Class | 4-carboxy-2-azetidinone |
| Known Biological Activity | Potent, selective, and irreversible inhibitor of factor XIa; exhibits antithrombotic effects.[1][2] |
| Solubility | Soluble in DMSO.[1] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage.[1] |
Standard Operating Procedure for Disposal
The following step-by-step protocol is a general guideline. All procedures must be in strict accordance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Given the potent biological activity, consider double-gloving.
2. Decontamination:
-
There is no established specific decontamination protocol for this compound.
-
For minor spills on surfaces, use a suitable laboratory detergent and rinse thoroughly.
-
All disposable materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be considered contaminated waste.
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvents from cleaning) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be compatible with the solvents used (e.g., a container suitable for DMSO if it was used as a solvent).
-
-
Sharps Waste:
-
Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
4. Final Disposal:
-
All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents present.
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information on the compound's chemical class and biological activity to ensure proper handling and disposal, likely through high-temperature incineration.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a research laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
